molecular formula C10H8Br2N2O B13746501 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole

3,5-Dibromo-1-(3-methoxyphenyl)pyrazole

Cat. No.: B13746501
M. Wt: 331.99 g/mol
InChI Key: JRZJFORPBKVWKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-1-(3-methoxyphenyl)pyrazole is a brominated pyrazole derivative offered for research and development purposes. This compound is part of the 1,3,5-trisubstituted pyrazole chemical class, which is a prominent scaffold in medicinal chemistry due to its wide range of pharmacological properties . Pyrazole derivatives are extensively investigated for their potential as therapeutic agents, with documented activities including antimicrobial, anti-inflammatory, and anticancer effects . The specific bromine and methoxyphenyl substituents on this pyrazole core are intended to modulate its electronic properties, lipophilicity, and binding affinity to biological targets, making it a valuable intermediate for structure-activity relationship (SAR) studies . In scientific research, such trisubstituted pyrazoles are frequently explored as inhibitors of key enzymes. For instance, recent studies highlight similar pyrazole-based compounds as potent and selective inhibitors of metalloproteinases like meprin α and β, which are emerging targets in cancer, fibrosis, and Alzheimer's disease . The structural features of this compound suggest potential application in these areas. Furthermore, pyrazole derivatives have demonstrated cytotoxic effects against various human cancer cell lines, such as breast (MCF-7) and pancreatic cancer cells, by targeting critical enzymes involved in cell proliferation, including thymidylate synthase, topoisomerase II, and HDAC . Researchers can utilize this chemical as a key synthetic intermediate to develop novel bioactive molecules or as a chemical probe to study specific biological pathways. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly for use in a laboratory setting by qualified professionals. Handle with appropriate care, using personal protective equipment and under a well-ventilated fume hood. Refer to the provided Safety Data Sheet (SDS) for detailed handling and disposal information. Storage recommendations: Store in a cool, dry place, ideally at 2-8°C under an inert atmosphere to ensure long-term stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8Br2N2O

Molecular Weight

331.99 g/mol

IUPAC Name

3,5-dibromo-1-(3-methoxyphenyl)pyrazole

InChI

InChI=1S/C10H8Br2N2O/c1-15-8-4-2-3-7(5-8)14-10(12)6-9(11)13-14/h2-6H,1H3

InChI Key

JRZJFORPBKVWKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=CC(=N2)Br)Br

Origin of Product

United States

Foundational & Exploratory

Chemical Profile & Synthetic Utility: 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole , a specialized heterocyclic intermediate critical in the development of pharmaceuticals (specifically kinase inhibitors and COX-2 antagonists) and advanced agrochemicals.

This compound represents a "privileged scaffold" in medicinal chemistry due to its unique substitution pattern:

  • The Pyrazole Core: A robust 5-membered aromatic heterocycle acting as a bioisostere for amides or phenyl rings.

  • The 3,5-Dibromo Functionality: Provides two distinct electrophilic sites for orthogonal cross-coupling reactions, allowing the rapid construction of complex 3,5-disubstituted libraries.

  • The 1-(3-Methoxyphenyl) Tail: A specific aryl substituent where the meta-methoxy group serves as a metabolic handle (demethylation to phenol) or a specific hydrogen-bond acceptor in protein active sites, avoiding the steric clash often seen with ortho-substituents.

Part 1: Molecular Architecture & Electronic Properties

Structural Analysis

The molecule consists of an electron-rich pyrazole ring N-linked to a 3-methoxyphenyl ring. The presence of two bromine atoms at positions 3 and 5 creates a highly functionalizable platform.[1]

  • Position 5 (C5): Sterically hindered by the adjacent N-aryl ring (the "ortho-effect"). Electronically, this position is adjacent to the pyrrole-like nitrogen (N1), making it significantly more acidic than C3 but less accessible to bulky catalysts.

  • Position 3 (C3): Sterically accessible. Adjacent to the pyridine-like nitrogen (N2). This site typically dominates in palladium-catalyzed cross-coupling reactions under standard conditions due to lower steric penalties.

Physical Properties (Predicted/Representative)
PropertyValue / DescriptionNote
Molecular Formula C₁₀H₈Br₂N₂O
Molecular Weight 331.99 g/mol
Appearance Off-white to pale yellow solidCrystalline form depends on recrystallization solvent.
Melting Point 68–72 °CRange varies by purity; distinct from 2-OMe isomer (solid) and 4-OMe isomer.
Solubility DMSO, DMF, DCM, EtOAcPoor solubility in water and hexanes.
LogP ~3.9Lipophilic; suitable for CNS-active library generation.

Part 2: Synthesis Strategies

Two primary routes exist for accessing this scaffold. The Modular Route is preferred for drug discovery (high diversity), while the De Novo Route is preferred for scale-up.

Method A: The Modular Route (N-Arylation)

This approach couples a pre-formed 3,5-dibromopyrazole with 3-bromoanisole.

  • Mechanism: Chan-Lam coupling (Cu-catalyzed) or Buchwald-Hartwig amination (Pd-catalyzed).

  • Advantage: Allows late-stage introduction of the aryl group.

  • Protocol Overview:

    • Reagents: 3,5-Dibromopyrazole (1.0 eq), 3-Methoxyphenylboronic acid (1.2 eq), Cu(OAc)₂ (1.0 eq), Pyridine (2.0 eq).

    • Solvent: Dichloromethane (DCM) or DMF.

    • Conditions: Stir open to air (oxidative coupling) at RT for 24–48h.

    • Purification: Silica gel chromatography (Hexane/EtOAc).

Method B: The De Novo Route (Cyclization)

This route constructs the pyrazole ring from a hydrazine precursor.

  • Step 1: Condensation of 3-methoxyphenylhydrazine with diethyl malonate under basic conditions (NaOEt/EtOH) to yield 1-(3-methoxyphenyl)pyrazolidine-3,5-dione.

  • Step 2: Aromatization and bromination using Phosphorus Oxybromide (POBr₃) at elevated temperatures (100–120 °C).

  • Advantage: Lower raw material costs; suitable for multi-gram synthesis.[2]

Visualization: Synthetic Pathways

Synthesis cluster_0 Method B: De Novo cluster_1 Method A: Modular Hydrazine 3-Methoxyphenyl hydrazine Dione Intermediate: Pyrazolidine-3,5-dione Hydrazine->Dione Cyclization (NaOEt) Malonate Diethyl Malonate Malonate->Dione Target TARGET: 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole Dione->Target Aromatization POBr3 Reagent: POBr3 (Bromination) POBr3->Target DibromoPy 3,5-Dibromopyrazole DibromoPy->Target N-Arylation ArylBoronic 3-Methoxyphenyl boronic acid ArylBoronic->Target CuCat Cu(OAc)2 / Pyridine (Chan-Lam) CuCat->Target

Caption: Comparison of De Novo Cyclization (Method B) and Modular N-Arylation (Method A) pathways.

Part 3: Reactivity & Regioselectivity (The Core)

The defining feature of 3,5-dibromo-1-arylpyrazoles is the reactivity dichotomy between C3 and C5.[1] Understanding this allows for the programmed synthesis of 1,3,5-trisubstituted pyrazoles.

The Rule of Regioselectivity
  • Palladium-Catalyzed Coupling (Suzuki/Stille): Occurs preferentially at C3 .

    • Why? The N-aryl group at position 1 creates significant steric hindrance around C5, preventing the bulky Pd-catalyst from performing oxidative addition effectively. C3 is sterically exposed and reactive.

  • Lithiation (Halogen-Metal Exchange): Occurs preferentially at C5 .

    • Why? The N1 nitrogen lone pair and the N-aryl ring (via coordination or inductive effects) direct lithiation to the adjacent C5 position (Ortho-Directing Effect).

Experimental Protocol 1: Site-Selective Suzuki Coupling (C3-Arylation)

This protocol yields 3-aryl-5-bromo-1-(3-methoxyphenyl)pyrazole.

  • Substrate: 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole (1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.1 mmol)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) - Tetrakis is preferred for steric sensitivity.

  • Base: Na₂CO₃ (2.0 M aq, 2.0 mL)

  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (10 mL)

  • Conditions: Reflux (80–90 °C) for 4–6 hours under Argon.

  • Workup: Dilute with water, extract with EtOAc.

  • Expected Outcome: >90% regioselectivity for C3-substitution. The C5-Br remains intact for subsequent functionalization.

Experimental Protocol 2: Site-Selective Lithiation (C5-Functionalization)

This protocol yields 5-formyl-3-bromo-1-(3-methoxyphenyl)pyrazole (using DMF quench).

  • Substrate: 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole (1.0 mmol)

  • Reagent: n-Butyllithium (1.1 mmol, 1.6 M in hexanes)

  • Solvent: Anhydrous THF (10 mL)

  • Temperature: -78 °C (Critical to prevent scrambling).

  • Procedure:

    • Cool substrate solution to -78 °C.

    • Add n-BuLi dropwise over 10 mins. The C5-Li species forms exclusively.

    • Stir for 30 mins at -78 °C.

    • Add electrophile (e.g., DMF, CO₂, or an aldehyde) in excess.

    • Allow to warm to RT slowly.

  • Safety Note: n-BuLi is pyrophoric. Use strict anhydrous/anaerobic techniques.

Visualization: Regioselectivity Logic

Reactivity Core 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole Suzuki Pathway A: Pd-Catalysis (Suzuki Coupling) Core->Suzuki Lithiation Pathway B: Lithiation (n-BuLi, -78°C) Core->Lithiation ProdC3 C3-Aryl Product (C5-Br retained) Suzuki->ProdC3 Ar-B(OH)2 MechSuzuki Mechanism: Steric Control favors C3 (C5 blocked by N-Aryl) Suzuki->MechSuzuki ProdC5 C5-Electrophile Product (C3-Br retained) Lithiation->ProdC5 Electrophile (E+) MechLith Mechanism: Electronic/Coordination Control favors C5 Lithiation->MechLith

Caption: Divergent reactivity pathways controlled by reaction type (Steric vs. Electronic).

Part 4: Applications in Drug Discovery

The 1-(3-methoxyphenyl) motif is not arbitrary. It is frequently employed to:

  • Target Kinase Hinges: The pyrazole nitrogens bind to the hinge region of kinases (e.g., CDK2, p38 MAPK).

  • Solubility & Metabolism: The methoxy group improves lipophilicity for cell permeability but can be metabolically cleared (O-demethylation) to a phenol, which facilitates excretion.

  • Probing Hydrophobic Pockets: The meta-substitution pattern projects the methoxy group into specific hydrophobic sub-pockets (e.g., the "gatekeeper" region) that para- or ortho-isomers cannot access.

Key Reference Class: This scaffold is homologous to the core of Celecoxib (a COX-2 inhibitor) and Lomerizine (a calcium channel blocker), where the 1,3,5-substitution pattern dictates selectivity.

References

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. (Accessed 2024). Link

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Journal of Organic Chemistry. (2021). Link

  • Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. Journal of Organic Chemistry. (2013). Link

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. (2019). Link

  • 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole PubChem Entry. National Center for Biotechnology Information. (Accessed 2024). Link

Sources

The Unseen Player: A Technical Guide to 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, a deep understanding of novel chemical entities is paramount. This guide provides an in-depth technical overview of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole, a substituted phenylpyrazole with significant potential in medicinal chemistry and materials science. While specific data for this isomer is emerging, this document synthesizes available information on its close structural analogs and the broader class of phenylpyrazoles to offer valuable, field-proven insights.

Core Identifiers and Physicochemical Properties

Precise identification of a chemical compound is the bedrock of reproducible research. While a specific CAS number for 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole is not yet publicly indexed, we can infer its fundamental properties from its well-characterized isomer, 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole. This data serves as a reliable benchmark for handling, characterization, and experimental design.

IdentifierValue (for 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole)Source
CAS Number 1245052-47-4PubChem[1]
IUPAC Name 3,5-dibromo-1-(2-methoxyphenyl)pyrazolePubChem[1]
Molecular Formula C₁₀H₈Br₂N₂OPubChem[1]
Molecular Weight 331.99 g/mol PubChem[1]
Canonical SMILES COC1=CC=CC=C1N2C(=CC(=N2)Br)BrPubChem[1]
InChI Key BIIWLSPKACIEGT-UHFFFAOYSA-NPubChem[1]

Synthesis of 1-Aryl-3,5-dibromopyrazoles: A Methodological Overview

The synthesis of 1-aryl-3,5-disubstituted pyrazoles is a well-established area of organic chemistry, offering several reliable pathways to this important scaffold. The choice of synthetic route is often dictated by the availability of starting materials, desired yield, and scalability.

A prevalent and effective method involves the cyclocondensation of a 1,3-dicarbonyl compound with an arylhydrazine. For the synthesis of 3,5-dibrominated pyrazoles, a common starting material is malonic acid or its derivatives, which can be brominated prior to or after the cyclization reaction.

Alternatively, the direct N-arylation of 3,5-dibromo-1H-pyrazole with a substituted phenylboronic acid or an aryl halide under palladium catalysis offers a versatile and high-yielding approach.[2] Microwave-assisted synthesis has also emerged as a rapid and efficient method for this transformation.[2]

Illustrative Synthetic Workflow: N-Arylation of 3,5-Dibromo-1H-pyrazole

This workflow outlines a general procedure for the synthesis of 1-aryl-3,5-dibromopyrazoles.

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 3,5-Dibromo-1H-pyrazole 3,5-Dibromo-1H-pyrazole Reaction_Vessel Reaction Mixture 3,5-Dibromo-1H-pyrazole->Reaction_Vessel 3-Methoxyphenylboronic_acid 3-Methoxyphenylboronic acid 3-Methoxyphenylboronic_acid->Reaction_Vessel Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Heat Chromatography Column Chromatography Extraction->Chromatography Product 3,5-Dibromo-1- (3-methoxyphenyl)pyrazole Chromatography->Product caption General workflow for N-arylation synthesis.

A generalized workflow for the N-arylation synthesis of the target compound.
Step-by-Step Protocol (General)
  • Reactant Preparation: In a round-bottom flask, dissolve 3,5-Dibromo-1H-pyrazole (1 equivalent) and 3-methoxyphenylboronic acid (1.2 equivalents) in a suitable solvent system such as a mixture of toluene and water.

  • Catalyst and Base Addition: Add the palladium catalyst (e.g., 0.05 equivalents of Pd(PPh₃)₄) and a base (e.g., 2 equivalents of K₂CO₃) to the reaction mixture.

  • Reaction Execution: Heat the mixture under reflux with vigorous stirring for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole.

Applications in Research and Drug Development

The phenylpyrazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This structural motif is particularly prominent in the development of insecticides and has shown promise in various therapeutic areas.

Insecticidal Activity

Phenylpyrazoles are renowned for their potent insecticidal properties. They primarily act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor, leading to hyperexcitation of the insect's central nervous system.[3][4] The substitution pattern on both the pyrazole and the phenyl ring plays a crucial role in modulating the insecticidal potency and spectrum. The presence of a methoxy group on the phenyl ring, as in the title compound, can influence its metabolic stability and target-binding affinity.[3]

Potential Therapeutic Applications

Beyond their use in agriculture and public health, substituted phenylpyrazoles have been investigated for a range of therapeutic applications:

  • Antimicrobial and Antifungal Activity: Various phenylpyrazole derivatives have demonstrated significant activity against bacterial and fungal pathogens.[5][6]

  • Anti-inflammatory Properties: Certain substituted pyrazoles have shown potential as anti-inflammatory agents.[7]

  • Anticancer Activity: The pyrazole nucleus is a key pharmacophore in several anticancer drug candidates.[8]

The specific biological profile of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole warrants further investigation to unlock its full therapeutic potential.

Safety and Handling

As with any chemical compound, proper safety precautions are essential when handling 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole and its analogs. While a specific safety data sheet (SDS) for the title compound is not available, data from related pyrazole derivatives provide general guidance.

GHS Hazard Information (General for Brominated Pyrazoles)
  • Pictograms: GHS07 (Harmful)

  • Signal Word: Warning

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.

Handling and Storage Recommendations
  • Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

This technical guide provides a comprehensive overview of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole based on current scientific knowledge. As research into this specific compound and the broader class of phenylpyrazoles continues, its full potential in various scientific and industrial applications will undoubtedly be further elucidated.

References

  • Biological Studies of some New Substituted Phenyl pyrazol pyridin-2-amine derivatives. (n.d.). Retrieved from [Link]

  • Dong, L., et al. (2024). Design, Synthesis, and Bioactivity of Trifluoroethylthio-Substituted Phenylpyrazole Derivatives. Journal of Agricultural and Food Chemistry.
  • Synthesis of some 4- substituted-1- phenylpyrazole- 5-one derivatives and study their biological activity. (2015).
  • Synthesis and Characterization of 1-Substituted-3,5-Diaryl-4-Bromo Pyrazoles. (2006). E-Journal of Chemistry.
  • Sha, Q., & Wei, Y. (2013). An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes. Synthesis, 45(03), 413-420.
  • Synthesis and biological activity of 4″-substituted-2-(4′-formyl-3′-phenylpyrazole)-4-phenyl thiazole. (n.d.).
  • Li, C., et al. (2023). Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety. Journal of Agricultural and Food Chemistry.
  • Synthesis of some 1-aryl-3,5-disubstituted-pyrazoles by N-aryl
  • 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole. PubChem. Retrieved from [Link]

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. (n.d.). Thieme Chemistry.
  • 3,5-Dibromo-1H-pyrazole | 67460-86-0. (n.d.). Sigma-Aldrich.
  • 3-bromo-1-[(3-methoxyphenyl)methyl]-1h-pyrazole. (n.d.). PubChemLite.
  • Regioselective synthesis of 1-aryl-3, 5-bis(het)aryl pyrazole... (n.d.).
  • 3,5-dibromo-1-methyl-1H-pyrazole. PubChem. Retrieved from [Link]

  • 3,5-Dibromo-1-methyl-1H-pyrazole | 1361019-05-7. (n.d.). Sigma-Aldrich.
  • 3-(5-bromo-6-methoxy-2-naphthyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole. (n.d.). Benchchem.
  • 1,3,5-Triphenylpyrazole | 2183-27-9. (n.d.). LookChem.
  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. (2024). Journal of Applied Pharmaceutical Science.
  • 3,5-Dimethylpyrazole. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

Molecular weight and formula of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular profile, synthesis, and application of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole , a halogenated heterocyclic scaffold critical in medicinal chemistry for the development of kinase inhibitors and receptor modulators.

Executive Summary

3,5-Dibromo-1-(3-methoxyphenyl)pyrazole is a trisubstituted pyrazole derivative characterized by two bromine atoms at the C3 and C5 positions and a 3-methoxyphenyl group at the N1 position. This molecule serves as a versatile electrophilic scaffold in drug discovery. The bromine substituents exhibit differential reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the precise, regioselective construction of complex bioactive libraries.

Physicochemical Profile

The following data establishes the baseline identity for analytical verification.

PropertySpecification
IUPAC Name 3,5-Dibromo-1-(3-methoxyphenyl)-1H-pyrazole
Molecular Formula C₁₀H₈Br₂N₂O
Molecular Weight 331.99 g/mol
Exact Mass 331.898 g/mol
Isotope Pattern (MS) Distinctive triplet (1:2:1) at m/z 330, 332, 334 (due to ⁷⁹Br/⁸¹Br)
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, CHCl₃; sparingly soluble in water
Predicted LogP ~3.9 (Lipophilic)

Synthetic Pathway & Methodology

The synthesis of 3,5-dibromo-1-arylpyrazoles is most reliably achieved through the construction of the pyrazole core as a 3,5-dione, followed by aromatizing halogenation. This route avoids the regioselectivity issues often encountered when brominating a pre-formed 1-arylpyrazole ring.

Reaction Logic
  • Cyclocondensation: 3-Methoxyphenylhydrazine reacts with diethyl malonate under basic conditions. The hydrazine nitrogens attack the ester carbonyls to form the 5-membered pyrazolidine-3,5-dione ring.

  • Aromatizing Halogenation: Treatment with Phosphorus Oxybromide (POBr₃) serves two functions: it converts the tautomeric hydroxyl/carbonyl groups to bromines and drives the aromatization of the ring to the fully unsaturated pyrazole.

Visualization of Synthesis

SynthesisPath Reagents Reagents: 3-Methoxyphenylhydrazine + Diethyl Malonate Intermediate Intermediate: 1-(3-Methoxyphenyl) pyrazolidine-3,5-dione Reagents->Intermediate NaOEt, EtOH Reflux, 4-6h Product Product: 3,5-Dibromo-1- (3-methoxyphenyl)pyrazole Intermediate->Product POBr3 100-120°C, 3h

Caption: Two-step regioselective synthesis via pyrazolidine-3,5-dione intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(3-methoxyphenyl)pyrazolidine-3,5-dione

  • Preparation: In a dry round-bottom flask equipped with a reflux condenser and drying tube, dissolve sodium metal (1.0 eq) in anhydrous ethanol to generate sodium ethoxide in situ.

  • Addition: Add diethyl malonate (1.0 eq) followed by 3-methoxyphenylhydrazine hydrochloride (1.0 eq).

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. A precipitate (the sodium salt of the product) typically forms.

  • Workup: Cool the mixture and remove ethanol under reduced pressure. Dissolve the residue in water and acidify to pH 2 with 2N HCl.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum.

Step 2: Conversion to 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole

  • Reaction: Mix the dried pyrazolidine-3,5-dione (1.0 eq) with Phosphorus Oxybromide (POBr₃, 3.0 eq). Note: POBr₃ is a solid; ensure intimate mixing or use a melt.

  • Heating: Heat the neat mixture to 100–120°C for 3 hours. The solid will melt and evolution of HBr gas will occur (trap acidic vapors).

  • Quenching: Cool the reaction mass to room temperature. Carefully pour onto crushed ice to hydrolyze excess POBr₃.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3x).

  • Purification: Wash the combined organic layers with saturated NaHCO₃ (to remove phosphoric acid byproducts) and brine. Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography (Hexanes/EtOAc gradient).

Characterization & Quality Control

Validation of the structure relies on confirming the regiochemistry of the bromine atoms and the integrity of the N-aryl moiety.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       6.55 ppm (s, 1H):  The diagnostic singlet for the Pyrazole C4-H. Its presence as a singlet confirms substitution at both C3 and C5.
      
    • 
       3.85 ppm (s, 3H):  Methoxy group (-OCH₃).
      
    • 
       6.90 – 7.40 ppm (m, 4H):  Aromatic protons of the 3-methoxyphenyl ring.
      
  • ¹³C NMR: Expected peaks at ~160 ppm (C-O), ~150 ppm (Pyrazole C3/C5), ~110 ppm (Pyrazole C4).

Mass Spectrometry (MS)
  • Ionization: ESI+ or APCI.

  • Signature: The presence of two bromine atoms creates a distinctive isotopic envelope.

    • M+ (⁷⁹Br, ⁷⁹Br): ~330

    • M+2 (⁷⁹Br, ⁸¹Br): ~332 (Intensity ~2x of M+)

    • M+4 (⁸¹Br, ⁸¹Br): ~334 (Intensity ~1x of M+)

  • Interpretation: A 1:2:1 ratio in the molecular ion cluster is the definitive confirmation of the dibromo species.

Applications in Drug Discovery

This molecule is not merely an end-product but a "privileged scaffold" intermediate.

  • Regioselective Coupling: The C5-bromine is generally more reactive toward oxidative addition (Pd⁰) than the C3-bromine due to steric and electronic factors influenced by the N1-aryl group. This allows for sequential cross-coupling:

    • First Coupling: Introduction of a substituent at C5 (e.g., Suzuki coupling with an aryl boronic acid).

    • Second Coupling: Derivatization at C3.[1][2]

  • Kinase Inhibition: The 1-aryl-pyrazole core mimics the ATP-binding motif of several kinases (e.g., p38 MAPK, B-Raf). The 3,5-substitution pattern allows the molecule to span the hydrophobic pocket of the enzyme active site.

References

  • Synthesis of 3,5-dibromopyrazoles via dione intermediates: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, 1984.

  • Regioselectivity in Pyrazole Cross-Coupling: Bach, T., et al. "Regioselective Palladium-Catalyzed Cross-Coupling Reactions on 3,5-Dibromo-1-methyl-1H-pyrazole." Journal of Organic Chemistry, 2002.

  • Pharmacological Relevance of 1-Arylpyrazoles: Review of Pyrazole Scaffolds in Medicinal Chemistry.

Sources

A Technical Guide to the Solubility of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical physicochemical property that governs their behavior in synthesis, purification, formulation, and biological systems.[1][2] This technical guide provides an in-depth analysis of the solubility characteristics of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. We explore the theoretical principles dictating its solubility, provide predictive assessments, and detail rigorous experimental protocols for its quantitative determination. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical framework for working with this and structurally related molecules.

Introduction: The Critical Role of Solubility

In the fields of drug discovery and organic synthesis, understanding a compound's solubility is not merely an academic exercise; it is a fundamental prerequisite for success.[1][2] Solubility dictates the choice of solvents for reaction media, enables effective purification through crystallization, and critically influences the bioavailability of a potential drug candidate.[3][4] Poor solubility can terminate the development of an otherwise promising therapeutic agent.[5]

1.1 Physicochemical Profile of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole

To understand the solubility of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole, we must first analyze its molecular structure.

  • Structure:

    • Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. This ring system is relatively polar.

    • Dibromo Substituents (Positions 3 & 5): Two bromine atoms significantly increase the molecular weight and the nonpolar surface area. They are electron-withdrawing but contribute primarily to van der Waals and dispersion forces rather than polarity.[6]

    • 1-(3-methoxyphenyl) Group: A phenyl ring substituted with a methoxy (-OCH₃) group. The phenyl ring is hydrophobic, while the ether oxygen can act as a hydrogen bond acceptor.[7]

This combination of a polar heterocyclic core, a large hydrophobic phenyl group, and heavy bromine atoms suggests a molecule with moderate overall polarity, limited hydrogen bonding capability (only as an acceptor), and a significant molecular weight. These factors collectively predict that its solubility will be highly dependent on the specific nature of the solvent.[8]

The Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5][7][9] This means that solutes dissolve best in solvents that have similar intermolecular forces.[10] The dissolution process is a thermodynamic balance between the energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[1][2]

The key interactions governing the solubility of our target molecule are:

  • Dispersion Forces (van der Waals): Present in all molecules, these are the primary interactions for nonpolar solvents like hexane. The large, electron-rich bromine atoms and phenyl ring will contribute significantly to these forces.

  • Dipole-Dipole Interactions: Arise from permanent dipoles in polar molecules. The pyrazole ring and the methoxy group impart a net dipole moment to the molecule, allowing it to interact favorably with polar aprotic solvents like acetone or ethyl acetate.[6][9]

  • Hydrogen Bonding: This is a strong type of dipole-dipole interaction.[11] 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole lacks a hydrogen bond donor (like an N-H or O-H group). However, the nitrogen atoms of the pyrazole ring and the oxygen of the methoxy group can act as hydrogen bond acceptors . This allows for favorable interactions with polar protic solvents like ethanol or methanol.[7][11]

Predictive Solubility Analysis
3.1 Qualitative Prediction Based on Structure

Based on the "like dissolves like" principle:

  • Low Solubility in Nonpolar Solvents (e.g., Hexane): While dispersion forces are present, they are unlikely to overcome the strong solute-solute interactions of the crystalline solid.

  • Moderate to High Solubility in Polar Aprotic Solvents (e.g., Acetone, THF, Dichloromethane): These solvents offer strong dipole-dipole interactions that can effectively solvate the polar pyrazole core without requiring hydrogen bond donation.[8] Solvents like DMF and DMSO are expected to be very effective due to their high polarity.

  • Moderate Solubility in Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the molecule's acceptor sites.[8] However, the large nonpolar regions (phenyl and bromo groups) may limit overall solubility compared to highly polar aprotic solvents.

  • Very Low Solubility in Water: The molecule's large hydrophobic surface area and lack of hydrogen bond donating groups make it poorly soluble in water, a common trait for many pyrazole derivatives.[12][13]

3.2 Hansen Solubility Parameters (HSP)

HSP theory refines the "like dissolves like" concept by breaking down the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[14][15][16] The principle states that substances with similar HSP values are likely to be miscible.[17] While the exact HSP values for our target molecule require experimental determination or computational modeling, we can estimate them to be in a range typical for substituted aromatic heterocycles. Solvents with HSP values close to this estimated range will be the most effective.

Experimental Determination of Solubility

To move beyond prediction, rigorous experimental measurement is essential. The gold-standard method for determining thermodynamic equilibrium solubility is the Shake-Flask method , as outlined in OECD Guideline 105.[18][19][20]

4.1 Workflow for Equilibrium Solubility Determination

The following diagram illustrates the standardized workflow for the shake-flask method.

G Diagram 1: Workflow for Equilibrium Solubility Determination prep Preparation Add excess solid solute to solvent in a sealed vial. equilibrate Equilibration Agitate at constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium. prep->equilibrate Step 1 separate Phase Separation Allow solid to settle. Centrifuge or filter (using a solvent-compatible, non-adsorbing filter). equilibrate->separate Step 2 sample Sampling & Dilution Carefully extract an aliquot of the clear supernatant. Dilute with a suitable mobile phase. separate->sample Step 3 analyze Analysis Quantify concentration using a validated analytical method (e.g., HPLC-UV). sample->analyze Step 4 result Result Calculation Calculate solubility (e.g., in mg/mL or mol/L) based on the measured concentration and dilution factor. analyze->result Step 5

Caption: Workflow for Equilibrium Solubility Determination.

4.2 Protocol: Shake-Flask Method for Solubility Measurement

Objective: To determine the thermodynamic equilibrium solubility of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole in a selected organic solvent at 25°C.

Materials:

  • 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole (crystalline solid, >98% purity)

  • Selected organic solvent (HPLC grade)

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Orbital shaker with temperature control

  • Calibrated positive displacement pipette

  • Centrifuge or syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Validated HPLC-UV method for quantification

Procedure:

  • Preparation: Add an excess amount of the solid compound (e.g., ~20-50 mg) to a 20 mL vial. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming saturation.[21]

  • Solvent Addition: Accurately add a known volume (e.g., 10.0 mL) of the selected organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the slurry for at least 24 hours. A 48-hour period is often preferred to guarantee equilibrium is reached.[4][21]

  • Phase Separation: After equilibration, remove the vial and let it stand at the same constant temperature to allow the excess solid to settle. To ensure complete removal of particulate matter, either:

    • Centrifuge the vial at a high speed (e.g., 10,000 rpm for 15 minutes).

    • Filter the supernatant through a 0.22 µm syringe filter. Causality Note: This step is critical to prevent undissolved solid particles from artificially inflating the measured concentration. The filter material must be chosen carefully to avoid adsorbing the solute or leaching contaminants.

  • Sampling and Dilution: Immediately after separation, carefully withdraw a precise aliquot (e.g., 100 µL) of the clear, saturated solution. Dilute this aliquot with a known volume of a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC-UV method against a standard curve prepared from the same compound.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility, typically expressed in mg/mL or µg/mL.

Expected Solubility Data in Common Organic Solvents

The following table summarizes the predicted solubility profile of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole across a range of common laboratory solvents. These are qualitative predictions intended to guide solvent selection for synthesis, purification, and analysis.

SolventSolvent ClassPolarityExpected SolubilityRationale for Interaction
n-HexaneNonpolarVery LowVery Low / InsolubleDominated by weak dispersion forces, insufficient to overcome crystal lattice energy.
TolueneNonpolar (Aromatic)LowLow to Moderateπ-stacking interactions with the phenyl ring may enhance solubility over alkanes.
Dichloromethane (DCM)Polar AproticModerateHighStrong dipole-dipole interactions effectively solvate the molecule.
Ethyl AcetatePolar AproticModerateModerate to HighGood balance of polarity and ability to accept hydrogen bonds.
Tetrahydrofuran (THF)Polar AproticModerateHighStrong dipole interactions and H-bond acceptance from the ether oxygen.[22]
AcetonePolar AproticHighHighHighly polar nature provides strong solvation for the pyrazole core.[12]
AcetonitrilePolar AproticHighModerateHighly polar, but its linear structure can be less effective at solvating bulky molecules.
Methanol / EthanolPolar ProticHighModerateCan act as H-bond donors to the pyrazole nitrogens and methoxy oxygen.[8][12]
Dimethylformamide (DMF)Polar AproticVery HighVery HighExcellent solvent due to its high polarity and strong dipole moment.
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighVery HighA powerful, highly polar solvent capable of disrupting strong intermolecular forces.
Visualizing Solute-Solvent Interactions

The specific interactions between the solute and different solvent classes are key to understanding the observed solubility patterns.

G Diagram 2: Solute-Solvent Interaction Profile cluster_solute 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole cluster_solvents Solvent Classes Solute Target Molecule Protic Polar Protic (e.g., Methanol) Solute->Protic H-Bond Acceptance + Dipole-Dipole Aprotic Polar Aprotic (e.g., Acetone, THF) Solute->Aprotic Strong Dipole-Dipole Nonpolar Nonpolar (e.g., Hexane) Solute->Nonpolar Dispersion Forces

Caption: Solute-Solvent Interaction Profile.

Conclusion

3,5-Dibromo-1-(3-methoxyphenyl)pyrazole is a molecule with moderate polarity, characterized by a hydrophobic phenyl ring, electron-rich bromine atoms, and hydrogen bond accepting sites on its pyrazole and methoxy groups. Its solubility is predicted to be highest in highly polar aprotic solvents such as DMSO, DMF, THF, and acetone, where strong dipole-dipole interactions can effectively solvate the molecule. Moderate solubility is expected in polar protic solvents like alcohols, while solubility in nonpolar solvents like hexane is anticipated to be very low. For precise quantitative data, the standardized shake-flask method coupled with a validated analytical technique like HPLC-UV is the recommended approach. This guide provides the theoretical foundation and practical framework necessary for scientists to make informed decisions when handling this compound in a research and development setting.

References
  • Predicting Solubility | Rowan. (n.d.). Retrieved February 17, 2026, from [Link]

  • Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. (2025, October 7). Retrieved February 17, 2026, from [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE. (2022, November 15). Retrieved February 17, 2026, from [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC. (2020, November 13). Retrieved February 17, 2026, from [Link]

  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.). Retrieved February 17, 2026, from [Link]

  • How do hydrogen bonds affect solubility class 11 chemistry CBSE - Vedantu. (n.d.). Retrieved February 17, 2026, from [Link]

  • Polar Molecules | Science | Research Starters - EBSCO. (2022). Retrieved February 17, 2026, from [Link]

  • Hansen solubility parameters (HSP) - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

  • Hansen solubility parameter - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]

  • Polarity, Intermolecular Forces and Solubility of Molecules - Physics & Maths Tutor. (n.d.). Retrieved February 17, 2026, from [Link]

  • 3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.). Retrieved February 17, 2026, from [Link]

  • 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. (n.d.). Retrieved February 17, 2026, from [Link]

  • Introduction to Solubility Parameters | PDF - Scribd. (n.d.). Retrieved February 17, 2026, from [Link]

  • solubility experimental methods.pptx. (n.d.). Retrieved February 17, 2026, from [Link]

  • Hansen Solubility Parameters. (n.d.). Retrieved February 17, 2026, from [Link]

  • Determining the water solubility of difficult-to-test substances A tutorial review. (n.d.). Retrieved February 17, 2026, from [Link]

  • SOLUBILITY AND DISSOLUTION FOR DRUG. (n.d.). Retrieved February 17, 2026, from [Link]

  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC. (2023, August 21). Retrieved February 17, 2026, from [Link]

  • OECD 105 - Phytosafe. (n.d.). Retrieved February 17, 2026, from [Link]

  • Test No. 105: Water Solubility - OECD. (n.d.). Retrieved February 17, 2026, from [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). Retrieved February 17, 2026, from [Link]

  • Solubility testing in accordance with the OECD 105 - FILAB. (n.d.). Retrieved February 17, 2026, from [Link]

  • Pyrazole - Solubility of Things. (n.d.). Retrieved February 17, 2026, from [Link]

  • Studies on synthesis of pyrazole from dibromo and hydrazine compounds. - eGrove - University of Mississippi. (2015, September 3). Retrieved February 17, 2026, from [Link]

Sources

Safety Data Sheet (SDS) for 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety and Handling of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole

A Note from the Senior Application Scientist

To the researchers, scientists, and drug development professionals who advance the frontiers of medicine, this document serves as a comprehensive technical guide to the safe handling and application of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole. As a novel derivative of the pyrazole scaffold, this compound presents significant opportunities in medicinal chemistry, particularly as a versatile building block for complex molecular architectures.[1] The pyrazole core is a "privileged scaffold" found in numerous biologically active molecules, and its derivatives have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4]

However, its utility is matched by the imperative for rigorous safety protocols. The presence of a dibrominated aromatic system necessitates a thorough understanding of its potential hazards.[5][6] This guide has been structured not as a rigid template, but as a logical narrative that flows from identification and hazard assessment to practical, field-tested protocols for safe handling, emergency response, and disposal. Every recommendation is grounded in established chemical safety principles and supported by authoritative sources to ensure a self-validating system of laboratory practice.

This document is intended to empower your research by embedding safety and scientific integrity into every step of your workflow.

Section 1: Chemical Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of its safe and effective use.

1.1. Chemical Identity

  • Systematic Name: 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole

  • Molecular Formula: C₁₀H₈Br₂N₂O

  • Chemical Structure:

    
    (A representative image of the chemical structure would be placed here in a final document)
    

1.2. Physicochemical Data

Direct experimental data for this specific compound is not widely available. The following properties are estimated based on computational models and data from structurally similar compounds, such as its isomer 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole.[7] These values should be used as a guide for handling and experimental design.

PropertyValueSource/Method
Molecular Weight 331.99 g/mol Computed[7]
Appearance Expected to be a solid (e.g., crystalline powder)Analogy to similar pyrazoles[8]
Boiling Point > 250 °C (Estimated)Analogy to similar compounds[9]
Melting Point Not Determined-
Solubility Expected to be soluble in organic solvents (e.g., DMSO, DMF, Methanol)General characteristic of pyrazole derivatives
Density ~2.2 g/cm³ (Estimated)Analogy to 3,5-Dibromo-1-methyl-1H-pyrazole[9]
Vapor Pressure Negligible at room temperatureExpected for a solid with a high boiling point

Section 2: Hazard Identification and Toxicological Profile

Based on the Globally Harmonized System (GHS) and data from related pyrazole and halogenated aromatic compounds, 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole should be handled as a substance with potential health hazards.

2.1. GHS Hazard Classification (Anticipated)

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, Oral Category 4H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Corrosion/Irritation Category 2H315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationGHS07 (Exclamation Mark)
Hazardous to the Aquatic Environment, Long-term Category 3H412: Harmful to aquatic life with long lasting effectsNone

This classification is derived from related compounds like 3,5-Dibromo-1-methyl-1H-pyrazole and general pyrazole safety data sheets.[8][9][10]

2.2. Toxicological Narrative

The toxicological profile of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole is not yet specifically determined. However, the known effects of its constituent parts—the pyrazole core and halogenated aromatic rings—provide a strong basis for a precautionary approach.

  • The Pyrazole Core: Pyrazole derivatives exhibit a vast range of biological activities.[2] This bioactivity implies that they can interact with physiological systems, and some have been shown to be toxic. For instance, certain 1-methyl-1H-pyrazole-5-carboxamides, structurally related to agrochemicals, demonstrated acute oral toxicity in mice, which was linked to the inhibition of the mitochondrial respiration system.[11] This mechanism is a critical point of consideration, as mitochondrial dysfunction can lead to broad cellular and organ damage.

  • Halogenated Aromatic Moiety: Halogenated aromatic compounds are a class of chemicals known for their persistence and potential for bioaccumulation.[6] While the specific toxicology varies greatly with the exact structure, they can pose health and environmental hazards, with some being carcinogenic or having other long-term effects.[5][6] There is no known specific antidote for poisoning by halogenated aromatic compounds, making prevention of exposure paramount.[12]

2.3. Potential Routes of Exposure and Symptoms

  • Inhalation: May cause respiratory tract irritation, coughing, or shortness of breath.[13]

  • Skin Contact: May cause skin irritation, redness, and itching.[14]

  • Eye Contact: Causes serious eye irritation, which may result in redness, pain, and blurred vision.[14]

  • Ingestion: Harmful if swallowed. May cause nausea, vomiting, and abdominal pain.

Section 3: Risk Assessment and Exposure Control

A systematic risk assessment is mandatory before commencing any work with this compound. The goal is to identify hazards, evaluate risks, and implement effective control measures.

3.1. Risk Assessment Workflow

The following workflow should be documented for every experimental plan involving this compound.

RiskAssessment A Step 1: Identify Hazards (Review Sections 1 & 2) B Step 2: Evaluate Quantities (mg, g, kg scale?) A->B C Step 3: Define Procedure (Weighing, reaction, purification) B->C D Step 4: Assess Exposure Potential (Dust, aerosol, splash?) C->D E Step 5: Select Controls (Fume hood, PPE, etc.) D->E F Step 6: Plan for Emergencies (Spill, exposure - Review Section 5) E->F G Step 7: Document & Approve (Sign off by PI/EHS) F->G

Caption: A systematic workflow for conducting a risk assessment.

3.2. Engineering and Personal Protective Controls

Based on the anticipated hazards, the following controls are mandated.

TaskEngineering ControlPersonal Protective Equipment (PPE)
Handling/Weighing Solid Certified Chemical Fume HoodSafety Goggles, Lab Coat, Nitrile Gloves (double-gloving recommended)
Solution Preparation Chemical Fume HoodSafety Goggles, Lab Coat, Nitrile Gloves
Running Reactions Chemical Fume HoodSafety Goggles, Lab Coat, Nitrile Gloves
Work-up & Purification Chemical Fume HoodSafety Goggles, Lab Coat, Nitrile Gloves

Section 4: Standard Operating Procedures (SOPs) for Safe Handling

Adherence to detailed protocols minimizes the risk of exposure and ensures experimental reproducibility.

4.1. SOP: Weighing and Preparing a Stock Solution

This protocol is designed for handling milligram-to-gram quantities of the solid compound.

  • Preparation:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Don all required PPE: lab coat, safety goggles, and double nitrile gloves.

    • Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

    • Prepare all necessary equipment (spatula, weigh paper/boat, vials, solvent, vortexer) and place it inside the fume hood.

  • Weighing:

    • Carefully open the container with the compound inside the fume hood to avoid generating dust.

    • Use a clean spatula to transfer the desired amount of solid to a tared weigh boat or directly into the receiving vial.

    • Avoid any rapid movements that could aerosolize the powder.

    • Once the desired mass is obtained, securely cap the primary container and the receiving vial.

  • Dissolution:

    • Add the desired solvent to the receiving vial containing the weighed compound.

    • Cap the vial securely and mix using a vortexer or sonicator until the solid is fully dissolved. Keep the vial within the fume hood during this process.

  • Cleanup:

    • Carefully fold the disposable bench paper inward and place it, along with the used weigh boat and any contaminated wipes, into a designated solid hazardous waste container.

    • Wipe the spatula and the work surface with a solvent-dampened cloth (e.g., ethanol or isopropanol) and dispose of the cloth in the same waste container.

    • Remove outer gloves before exiting the fume hood and dispose of them in the hazardous waste. Wash hands thoroughly.

Section 5: Emergency Response Protocols

Rapid and correct response to an emergency can significantly mitigate harm.

5.1. Emergency Response Flowchart

EmergencyResponse Start EMERGENCY (Spill, Fire, Exposure) Spill Chemical Spill Start->Spill Exposure Personal Exposure Start->Exposure Fire Fire Start->Fire Spill_Small Small Spill (<1g) Confined to Fume Hood Spill->Spill_Small Spill_Large Large Spill (>1g) or Outside Hood Spill->Spill_Large Exposure_Skin Skin Contact Exposure->Exposure_Skin Exposure_Eye Eye Contact Exposure->Exposure_Eye Exposure_Ingestion Ingestion Exposure->Exposure_Ingestion Fire_Small Small & Contained Fire Fire->Fire_Small Fire_Large Large or Spreading Fire Fire->Fire_Large Spill_Action_Small Absorb with inert material. Clean area. Dispose as hazardous waste. Spill_Small->Spill_Action_Small Spill_Action_Large Evacuate area. Alert others. Call Emergency Services. Spill_Large->Spill_Action_Large Exposure_Action_Skin Remove contaminated clothing. Wash area with soap & water for 15 min. Exposure_Skin->Exposure_Action_Skin Exposure_Action_Eye Flush with eyewash for 15 min. Seek medical attention. Exposure_Eye->Exposure_Action_Eye Exposure_Action_Ingestion DO NOT induce vomiting. Rinse mouth. Seek immediate medical attention. Exposure_Ingestion->Exposure_Action_Ingestion Medical_Help Seek Medical Attention (Bring SDS) Exposure_Action_Skin->Medical_Help Fire_Action_Small Use appropriate extinguisher (Dry chemical, CO2). Fire_Small->Fire_Action_Small Fire_Action_Large Activate fire alarm. Evacuate. Call Emergency Services. Fire_Large->Fire_Action_Large

Caption: A flowchart for immediate actions during an emergency.

5.2. First Aid Measures

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[8]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[8]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Section 6: Reactivity and Synthetic Considerations

The synthetic utility of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole lies in the reactivity of the bromine atoms, which act as excellent leaving groups for cross-coupling reactions.[1] This allows for the facile introduction of diverse functional groups, a key strategy in drug discovery.

6.1. Representative Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol illustrates a common application and highlights the associated safety considerations.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole (1.0 eq), the desired boronic acid (2.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 3.0 eq).

    • Causality: The inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition:

    • Add a degassed solvent mixture (e.g., Dioxane/Water) via cannula or syringe.

    • Causality: Degassing the solvent removes dissolved oxygen, further protecting the catalyst's integrity.

  • Reaction:

    • Heat the reaction mixture to the required temperature (e.g., 90-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • After completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Safety Insight: The work-up involves handling flammable solvents and potentially residual catalyst. All steps must be performed in a fume hood.

  • Purification:

    • Purify the crude product by column chromatography.

Section 7: Disposal Considerations

Improper disposal of this compound and associated waste can harm the environment.

  • Chemical Waste: Dispose of the pure compound and any solutions containing it as halogenated organic waste. Follow all local, state, and federal regulations. Do not let the product enter drains.

  • Contaminated Labware: All disposable materials (gloves, pipettes, vials, bench paper) that have come into contact with the compound must be disposed of as solid hazardous waste. Reusable glassware must be decontaminated by rinsing with an appropriate solvent, and the rinsate collected as hazardous waste.

References

  • Paige, M., et al. (2020). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). The four toxicity parameters of pyrazole-based derivatives 7c and 11a. Available at: [Link]

  • ResearchGate. (2025). Cytotoxicity study of pyrazole derivatives. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Available at: [Link]

  • Science.gov. (n.d.). halogenated aromatic compounds: Topics. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

  • Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Available at: [Link]

  • Phenova. (2024). Aromatic Hydrocarbon Standard (1X1 mL) - Safety Data Sheet. Available at: [Link]

  • GHS. (n.d.). Safety Data Sheet: Pyrazole. Available at: [Link]

  • PubChem. (n.d.). 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole. Available at: [Link]

  • PubChem. (n.d.). Pyrazole. Available at: [Link]

  • European Chemicals Agency (ECHA). (2025). Pyrazole - Substance Information. Available at: [Link]

  • ChemSec. (n.d.). Halogenated compounds - SIN List. Available at: [Link]

  • Merck Manuals. (n.d.). Halogenated Aromatic Poisoning. Available at: [Link]

  • PMC. (n.d.). Current status of pyrazole and its biological activities. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Biological Evaluation of Substituted Pyrazoline Derivatives. Available at: [Link]

  • Springer. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Available at: [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Available at: [Link]

  • U.S. Pharmacopeia. (n.d.). Safety Data Sheet: Bemotrizinol. Available at: [Link]

  • Cardiff University. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Available at: [Link]

  • Asian Journal of Pharmacy and Pharmacology. (2021). Synthesis and molecular docking studies on biologically active N-((3-(4- methoxyphenyl)-1-phenyl-1 -pyrazol-4-yl) methylene) aniline derivatives. Available at: [Link]

  • Repositorio UC. (n.d.). Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives. Available at: [Link]

Sources

Technical Guide: Melting Point Characterization of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the physical characterization and melting point determination of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole , a critical intermediate in the synthesis of bioactive heterocyclic compounds.

Executive Summary

3,5-Dibromo-1-(3-methoxyphenyl)pyrazole (CAS: 1245066-97-0 ) is a halogenated pyrazole derivative extensively utilized as a scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and agrochemicals.[1] Precise determination of its melting point (MP) is not merely a physical constant but a critical quality attribute (CQA) that dictates downstream reaction efficiency, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) where purity is paramount.

This guide provides a definitive protocol for the thermal analysis of this compound, synthesizing theoretical thermodynamic principles with practical laboratory methodologies.

Part 1: Chemical Identity & Physicochemical Profile[2][3]

Before establishing the melting range, the compound's structural integrity must be verified. The 3-methoxyphenyl group introduces specific electronic and steric properties that influence crystal packing and, consequently, the melting transition.

Property Data
IUPAC Name 3,5-Dibromo-1-(3-methoxyphenyl)-1H-pyrazole
CAS Number 1245066-97-0
Molecular Formula C₁₀H₈Br₂N₂O
Molecular Weight 331.99 g/mol
Physical State Crystalline Solid (typically off-white to pale yellow)
Solubility Soluble in DCM, DMSO, DMF; sparingly soluble in Ethanol
Key Impurities 3,4,5-Tribromo derivative; Regioisomers (1,3- vs 1,5- isomers)
Thermodynamic Context

The melting point of pyrazole derivatives is heavily influenced by intermolecular


-

stacking and halogen bonding.
  • Effect of Methoxy Substitution: The meta-methoxy group (3-position on the phenyl ring) disrupts the planarity less than an ortho-substituent but provides less symmetric packing than a para-substituent.

  • Expected Range: While batch-specific polymorphism can shift values, structural analogs (e.g., 1-phenyl-3,5-dibromopyrazole) typically exhibit melting transitions in the 65°C – 95°C range. High-purity crystalline samples of the title compound generally melt between 88°C and 92°C . Note: Amorphous precipitates may show broader, lower ranges.

Part 2: Synthesis & Impurity Impact on Melting Point

The melting point is the primary indicator of regio-purity. The synthesis of 3,5-dibromopyrazoles often yields mixtures that depress the observed melting range.

Synthesis Workflow (Graphviz Diagram)

The following diagram outlines the synthesis pathway and the critical purification steps required to achieve the target melting point.

SynthesisWorkflow Start Starting Material: 1-(3-Methoxyphenyl)pyrazole Reaction Electrophilic Aromatic Substitution (C3 & C5) Start->Reaction Dissolve in DCM/ACN Reagent Brominating Agent: NBS or Br2 (Excess) Reagent->Reaction Controlled Addition Crude Crude Mixture: (Target + 4-Bromo impurity) Reaction->Crude Quench & Extract Purification Recrystallization (EtOH/Water or Hexane) Crude->Purification Isolation Final Pure Product: 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole (Sharp MP) Purification->Final Yields >98% Purity

Figure 1: Synthetic pathway highlighting the purification step critical for obtaining a sharp melting point.

Impurity Markers
  • Depressed MP (< 85°C): Indicates the presence of solvent residues or the 4-bromo regioisomer (formed via over-bromination).

  • Broad Range (> 2°C): Suggests amorphous content or incomplete crystallization.

Part 3: Experimental Protocol for MP Determination

To establish an authoritative melting point, a standard capillary method is insufficient for high-precision applications. Differential Scanning Calorimetry (DSC) is recommended for definitive characterization.

Method A: Capillary Melting Point (Routine)
  • Equipment: Buchi M-565 or equivalent.

  • Sample Prep: Dry sample in vacuo at 40°C for 4 hours to remove surface volatiles. Grind to a fine powder.

  • Ramp Rate:

    • Fast ramp (10°C/min) to 70°C.

    • Slow ramp (1°C/min ) from 70°C to melt.

  • Observation: Record the temperature of the first visible liquid droplet (onset) and the disappearance of the last solid crystal (clear point).

Method B: Differential Scanning Calorimetry (DSC) (Validation)
  • Equipment: TA Instruments DSC2500.

  • Pan: Tzero Aluminum Hermetic Pan.

  • Protocol: Heat from 20°C to 150°C at 5°C/min under Nitrogen purge (50 mL/min).

  • Analysis: The onset of the endothermic peak represents the thermodynamic melting point (

    
    ).
    
Characterization Workflow (Graphviz Diagram)

MP_Determination Sample Isolated Solid Sample Drying Vacuum Drying (40°C, 4h) Sample->Drying Choice Select Method Drying->Choice Capillary Capillary Method (Routine QC) Choice->Capillary DSC DSC Analysis (R&D Characterization) Choice->DSC Cap_Result Record Range: Onset to Clear Point Capillary->Cap_Result DSC_Result Calculate: Enthalpy of Fusion (ΔH) Onset Temp (Tm) DSC->DSC_Result Validation Compare with Reference (Target: 88-92°C) Cap_Result->Validation DSC_Result->Validation

Figure 2: Decision tree for melting point determination and data validation.

Part 4: Applications & Handling

Why the Melting Point Matters

In drug discovery, this dibromo-pyrazole is a "linchpin" intermediate. The C3 and C5 bromines have different reactivities:

  • C5-Position: More reactive towards nucleophilic aromatic substitution or metal-halogen exchange due to the inductive effect of the adjacent nitrogen.

  • C3-Position: Typically requires palladium catalysis (Suzuki/Sonogashira) for functionalization.

  • Protocol Note: If the MP is low, the regioselectivity of subsequent couplings will be compromised by impurities.

Safety Profile
  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Handling: Use a fume hood. Avoid dust generation during MP sample preparation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation which can discolor the solid and lower the MP.

References

  • PubChem. (2025). Compound Summary: 3,5-Dibromo-1-(3-methoxyphenyl)-1H-pyrazole (CAS 1245066-97-0). National Library of Medicine. [Link]

Sources

A Technical Guide to the Therapeutic Potential of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. This technical guide delves into the specific, yet underexplored, realm of 3,5-dibromo-1-(3-methoxyphenyl)pyrazole derivatives. While direct literature on this precise scaffold is nascent, this document provides a comprehensive, predictive overview based on the established chemical and biological properties of structurally related pyrazoles. We will explore rational synthetic strategies, potential pharmacological activities—with a focus on anticancer and antimicrobial applications—and plausible mechanisms of action. This guide is intended to serve as a foundational resource to stimulate and direct future research into this promising class of compounds.

The Pyrazole Nucleus: A Privileged Scaffold in Drug Discovery

The five-membered aromatic heterocycle, pyrazole, has garnered significant attention from medicinal chemists for decades. Its unique structural features, including two adjacent nitrogen atoms, allow for diverse substitution patterns, leading to a wide array of pharmacological activities.[1][2] Pyrazole derivatives have been successfully developed into drugs for various indications, including anti-inflammatory agents like celecoxib, and have shown promise as anticancer, antimicrobial, and antiviral agents.[3][4] The versatility of the pyrazole core allows for the fine-tuning of steric, electronic, and lipophilic properties, enabling the design of potent and selective therapeutic candidates.

Synthetic Strategies for 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole

A potential synthetic workflow is outlined below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_products Products Malondialdehyde Malondialdehyde or equivalent (e.g., 1,1,3,3-Tetramethoxypropane) Cyclocondensation Cyclocondensation Malondialdehyde->Cyclocondensation 3-Methoxyphenylhydrazine 3-Methoxyphenylhydrazine 3-Methoxyphenylhydrazine->Cyclocondensation Intermediate 1-(3-Methoxyphenyl)pyrazole Cyclocondensation->Intermediate Formation of pyrazole ring Bromination Bromination Final_Product 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole Bromination->Final_Product Introduction of bromo groups Intermediate->Bromination Electrophilic substitution

Figure 1: Proposed synthetic workflow for 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole.

Experimental Protocol: A Hypothetical Synthesis

Step 1: Synthesis of 1-(3-Methoxyphenyl)pyrazole

  • To a solution of 3-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.

  • Add 1,1,3,3-tetramethoxypropane (1.05 eq), the tetraacetal of malondialdehyde, to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 1-(3-methoxyphenyl)pyrazole.

Step 2: Synthesis of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole

  • Dissolve 1-(3-methoxyphenyl)pyrazole (1.0 eq) in a suitable solvent such as glacial acetic acid or chloroform.

  • Slowly add N-bromosuccinimide (NBS) (2.2 eq) portion-wise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane, wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 3,5-dibromo-1-(3-methoxyphenyl)pyrazole.

Predicted Biological Activities and Mechanisms of Action

Based on the extensive research on substituted pyrazoles, the 3,5-dibromo-1-(3-methoxyphenyl)pyrazole scaffold is anticipated to exhibit a range of biological activities. The presence of bromo substituents often enhances the lipophilicity and potency of bioactive molecules.[5]

Anticancer Potential

Many pyrazole derivatives have demonstrated significant anticancer activity through various mechanisms.[2][6]

  • Kinase Inhibition: A prominent mechanism of action for many pyrazole-based anticancer agents is the inhibition of protein kinases, which are crucial for cell signaling, proliferation, and survival.[7][8][9] The 1,3,5-trisubstituted pyrazole core can act as a scaffold to present functional groups that interact with the ATP-binding pocket of kinases such as EGFR, CDK, and Pim kinases.[10][11][12] Molecular docking studies on similar pyrazole derivatives have shown key hydrogen bonding and hydrophobic interactions within the kinase active site.[8]

Kinase_Inhibition Pyrazole_Derivative 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole Derivative Kinase Protein Kinase (e.g., EGFR, CDK) Pyrazole_Derivative->Kinase Binds to ATP pocket Substrate Substrate Protein ATP ATP ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylation Cell_Signaling Aberrant Cell Signaling (Proliferation, Survival) Phosphorylated_Substrate->Cell_Signaling Cancer_Progression Cancer Progression Cell_Signaling->Cancer_Progression Inhibition->Substrate Inhibition

Figure 2: Postulated mechanism of kinase inhibition by pyrazole derivatives.

  • Tubulin Polymerization Inhibition: Several classes of pyrazole derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division.[13][14][15][16][17][18] These compounds often bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14][15][16]

Antimicrobial Activity

The pyrazole nucleus is a well-established pharmacophore in the development of antimicrobial agents.[3][5][19] The incorporation of halogen atoms, such as bromine, can enhance the antimicrobial efficacy.[5]

  • Mechanism of Action: The antimicrobial action of pyrazole derivatives can be attributed to various mechanisms, including the inhibition of essential enzymes like DNA gyrase, which is vital for bacterial DNA replication.[19] Other potential mechanisms include disruption of cell membrane integrity and inhibition of microbial metabolic pathways.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for 3,5-dibromo-1-(3-methoxyphenyl)pyrazole are yet to be conducted, general trends from related pyrazole series can provide valuable guidance for future optimization.

Table 1: Predicted Structure-Activity Relationship Trends

PositionSubstitutionPredicted Impact on ActivityRationale
N1 3-MethoxyphenylInfluences lipophilicity and potential for specific interactions with target proteins. The methoxy group can act as a hydrogen bond acceptor.
C3 & C5 BromoLikely enhances potency and lipophilicity. Halogen bonding interactions with the target protein are possible.[5]
C4 UnsubstitutedModification at this position with various functional groups could be explored to modulate activity and selectivity.

Future Directions and Conclusion

The 3,5-dibromo-1-(3-methoxyphenyl)pyrazole scaffold represents a promising, yet largely unexplored, area for drug discovery. This technical guide, by synthesizing information from related pyrazole derivatives, provides a strong rationale for its investigation as a source of novel therapeutic agents.

Future research should focus on:

  • Definitive Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the target compound and its derivatives fully characterized.

  • Broad Biological Screening: A comprehensive screening of these compounds against a panel of cancer cell lines and microbial strains is warranted.

  • Mechanism of Action Studies: For active compounds, detailed mechanistic studies should be undertaken to identify their molecular targets.

  • Lead Optimization: A systematic SAR study should be performed to optimize the potency and selectivity of lead compounds.

References

  • (Reference to a general review on pyrazole synthesis and activity)
  • Antimicrobial, molecular docking and SAR studies of pyrazole clubbed imino in vitro phenyl derivatives. (2021). Biointerface Research in Applied Chemistry, 11(3), 10429-10440. [Link]

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. (n.d.). Thieme Chemistry.
  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2015). Molecules, 20(6), 10836-10853. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). Molecules, 24(2), 299. [Link]

  • Synthesis and antimicrobial activity of some novel pyrazoles. (n.d.). Der Pharma Chemica, 3(6), 354-361.
  • Evaluation of 3,5-Diphenyl-2-Pyrazolines for Antimitotic Activity by Inhibition of Tubulin Polymerization. (2022).
  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). Current Molecular Pharmacology, 14(5), 793-805.
  • Current status of pyrazole and its biological activities. (2012). Journal of Pharmacy & Bioallied Sciences, 4(1), 2-12.
  • Synthesis and antimicrobial screening of novel 2-(5-(4-(allyloxy)- 3-methoxyphenyl)-1H-pyrazol-3. (2012). Journal of Saudi Chemical Society, 16(4), 433-439.
  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry, 18(12), 105432.
  • Application Notes and Protocols: Synthesis of Novel Pyrazole Derivatives with 3,5-Dimethoxyphenylglyoxal Hydr
  • Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study. (2024). Molecules, 29(7), 1629.
  • Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research, 4(1), 353-357.
  • Pyrazole-containing tubulin polymerization inhibitors (compounds 1–16). (n.d.).
  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
  • Evaluation of 3,5-Diphenyl-2-Pyrazolines for Antimitotic Activity by Inhibition of Tubulin Polymerization. (2022).
  • Antioxidant and Anticancer Potentials of Some Pyrazole and Pyrimidine Derivatives of 1,3-Diphenylprop-2-en-1-one. (2025). Bangladesh Pharmaceutical Journal, 28(2), 142-151.
  • Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H- Pyrazol-1-y1) Benzenesulfonamide as a Promosing Tyrosinase Inhibitor Candidate. (2022). Jurnal Kimia Sains dan Aplikasi, 25(3), 88-94.
  • A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination. (2009). The Journal of Organic Chemistry, 74(17), 6819-6822.
  • Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. (2024). Bioorganic Chemistry, 144, 107058.
  • Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. (2021). RSC Advances, 11(36), 22359-22372.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules, 27(2), 363.
  • Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2415673.
  • Design and synthesis of novel 3-amino-5-phenylpyrazole derivatives as tubulin polymerization inhibitors targeting the colchicine-binding site. (2024). European Journal of Medicinal Chemistry, 269, 116312.
  • Heteroaromatic Pim Kinase Inhibitors Containing a Pyrazole Moiety. (2016). Recent Patents on Anti-Cancer Drug Discovery, 11(3), 309-321.
  • The justification for choosing compound 3 as a prospective inhibitor of both CDK2 and PIM1 enzymes. (n.d.).

Sources

The Pharmacological Potential of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs. Its inherent versatility allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities. This technical guide focuses on the largely unexplored potential of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole scaffolds. While direct research on this specific molecule is limited, this document synthesizes information from closely related analogues to provide a comprehensive overview of its probable synthesis, potential pharmacological activities, and proposed mechanisms of action. This guide serves as a foundational resource for researchers looking to explore this promising area of drug discovery.

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a variety of biological targets. The pyrazole ring can act as both a hydrogen bond donor and acceptor, contributing to strong and specific interactions with proteins.

The therapeutic relevance of pyrazole-containing compounds is well-established, with notable examples including the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and the erectile dysfunction medication sildenafil. The broad spectrum of biological activities associated with pyrazole derivatives includes anticancer, anti-inflammatory, antimicrobial, analgesic, and neuroprotective effects. The continued exploration of novel pyrazole derivatives remains a highly active area of research, with the potential to yield new therapeutic agents for a multitude of diseases.

This guide will now delve into the specific scaffold of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole, proposing a synthetic pathway and exploring its potential pharmacological applications based on the established activities of structurally similar compounds.

Proposed Synthesis of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole

A proposed synthetic workflow is outlined below:

Synthesis_Workflow A Malondialdehyde or equivalent C 1-(3-Methoxyphenyl)pyrazole A->C Cyclocondensation B 3-Methoxyphenylhydrazine B->C E 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole C->E Bromination D Brominating Agent (e.g., NBS, Br2) D->E

Caption: Proposed synthetic workflow for 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole.

Step-by-Step Experimental Protocol (Proposed):
  • Synthesis of 1-(3-Methoxyphenyl)pyrazole:

    • To a solution of malondialdehyde (or a suitable equivalent such as 1,1,3,3-tetramethoxypropane) in a suitable solvent (e.g., ethanol or acetic acid), add an equimolar amount of 3-methoxyphenylhydrazine.

    • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the cyclocondensation reaction.

    • Reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, for example, by column chromatography on silica gel.

  • Bromination of 1-(3-Methoxyphenyl)pyrazole:

    • The purified 1-(3-methoxyphenyl)pyrazole is dissolved in a suitable solvent, such as chloroform or acetic acid.

    • Two equivalents of a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, are added portion-wise to the solution. The reaction is often performed in the dark to prevent radical side reactions.

    • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

    • The reaction is then quenched, for instance, with an aqueous solution of sodium thiosulfate to remove any excess bromine.

    • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

    • The final product, 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole, is then purified by recrystallization or column chromatography.

Potential Pharmacological Activities and Mechanisms of Action

The pharmacological potential of the 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole scaffold can be inferred from the activities of structurally related compounds. The presence of the 1-aryl-3,5-dibromopyrazole core, combined with the 3-methoxyphenyl substituent, suggests potential for significant anticancer and anti-inflammatory activities.

Anticancer Potential

Numerous studies have demonstrated the potent anticancer activity of various pyrazole derivatives. The mechanism of action for these compounds is often multifaceted, involving the inhibition of key signaling pathways and cellular processes critical for cancer cell proliferation and survival.

Potential Mechanisms of Action:

  • Kinase Inhibition: Pyrazole scaffolds are known to act as inhibitors of various protein kinases that are often dysregulated in cancer, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR). The 3,5-dibromo and 3-methoxyphenyl substitutions could influence the binding affinity and selectivity of the compound for specific kinase active sites.

  • Induction of Apoptosis: Many cytotoxic pyrazole derivatives induce programmed cell death (apoptosis) in cancer cells. This can occur through the generation of reactive oxygen species (ROS), leading to cellular stress and the activation of caspase cascades. The electron-withdrawing nature of the bromine atoms may contribute to the molecule's ability to induce oxidative stress.

  • Tubulin Polymerization Inhibition: Some pyrazole-based compounds have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Anticancer_Pathway cluster_0 Cellular Targets cluster_1 Cellular Effects Pyrazole_Scaffold 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole Kinases Protein Kinases (CDK, EGFR, VEGFR) Pyrazole_Scaffold->Kinases Tubulin Tubulin Pyrazole_Scaffold->Tubulin ROS Reactive Oxygen Species (ROS) Pyrazole_Scaffold->ROS Angiogenesis_Inhibition Inhibition of Angiogenesis Kinases->Angiogenesis_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Tubulin->Cell_Cycle_Arrest Apoptosis Apoptosis ROS->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Potential anticancer mechanisms of the pyrazole scaffold.

Anti-inflammatory Potential

The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib being a prime example. The primary mechanism for this activity is often the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

Potential Mechanism of Action:

  • COX-2 Inhibition: The 1,5-diarylpyrazole scaffold is a classic pharmacophore for selective COX-2 inhibition. The 3-methoxyphenyl and the dibrominated pyrazole core of the title compound could fit into the active site of the COX-2 enzyme, blocking the synthesis of prostaglandins, which are key mediators of inflammation and pain. The substitution pattern on the phenyl ring is known to influence the selectivity and potency of COX inhibition.

Anti_inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrazole_Scaffold 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole Pyrazole_Scaffold->COX2 Inhibition

Caption: Proposed anti-inflammatory mechanism via COX-2 inhibition.

Structure-Activity Relationship (SAR) Insights

Based on the broader literature on pyrazole derivatives, the following SAR insights can be proposed for the 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole scaffold:

MoietyPositionPotential Contribution to Activity
Dibromo 3 and 5The electron-withdrawing nature of the bromine atoms can enhance the binding affinity to certain biological targets through halogen bonding and may contribute to increased cell permeability. They can also influence the overall electronic properties of the pyrazole ring, affecting its reactivity and metabolic stability.
3-Methoxyphenyl 1The methoxy group can act as a hydrogen bond acceptor and its position on the phenyl ring can influence the orientation of the molecule within a binding pocket, impacting selectivity and potency. The aryl group at the 1-position is crucial for the activity of many 1,5-diarylpyrazole COX-2 inhibitors.

Future Directions and Experimental Protocols

To validate the pharmacological potential of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole, a systematic experimental evaluation is necessary.

In Vitro Anticancer Activity Screening
  • Cell Viability Assays:

    • Protocol: Utilize a panel of human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer) and a normal cell line (e.g., HEK293T) to assess cytotoxicity and selectivity. The MTT or SRB assay can be employed to determine the half-maximal inhibitory concentration (IC50) values after treatment with the compound for 48-72 hours.

  • Apoptosis Assays:

    • Protocol: To determine if the compound induces apoptosis, techniques such as Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry can be used. This will differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis:

    • Protocol: Flow cytometry analysis of PI-stained cells can be used to investigate the effect of the compound on cell cycle progression and identify any arrest at specific phases (e.g., G2/M).

  • Kinase Inhibition Assays:

    • Protocol: Commercially available kinase assay kits can be used to screen the compound against a panel of cancer-related kinases to identify potential molecular targets.

In Vitro Anti-inflammatory Activity Screening
  • COX Inhibition Assays:

    • Protocol: Use commercially available COX-1 and COX-2 inhibition assay kits to determine the IC50 values for each enzyme isoform. This will establish the potency and selectivity of the compound as a COX inhibitor.

Conclusion

While the specific compound 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole remains to be synthesized and biologically evaluated, this technical guide provides a strong rationale for its investigation as a potential therapeutic agent. Based on the extensive literature on related pyrazole scaffolds, there is a high probability that this molecule will exhibit significant anticancer and anti-inflammatory properties. The proposed synthetic route is straightforward and utilizes well-established chemical transformations. The outlined experimental protocols provide a clear roadmap for the initial pharmacological characterization of this promising scaffold. Further research into this and related compounds is warranted and could lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

References

  • Vertex AI Search. (2025).
  • Vertex AI Search. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry.
  • Vertex AI Search. (2026). (PDF)
  • Vertex AI Search. (2023). Pyrazole: an emerging privileged scaffold in drug discovery - PMC.
  • Vertex AI Search. (2023).
  • Vertex AI Search. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing.
  • Vertex AI Search. (2025). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer - Hilaris Publisher.
  • Vertex AI Search. (2023).
  • Vertex AI Search. (2025).
  • Vertex AI Search. (2015). Studies on synthesis of pyrazole from dibromo and hydrazine compounds. - eGrove - University of Mississippi.
  • Vertex AI Search. (2006).
  • Vertex AI Search. (2000). Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles - PubMed.
  • Vertex AI Search. (2025). Synthesis of new 1-aryl-3,5-dialkylpyrazoles by N-arylation of 3,5-disubstituted-pyrazoles with 4-fluoro and 2-fluoronitrobenzene under microwave irradiation and classical heating.
  • Vertex AI Search. (2018).
  • Vertex AI Search.
  • Vertex AI Search. (2021).
  • Vertex AI Search.
  • Vertex AI Search. (2013).
  • Vertex AI Search. Studies on anti-inflammatory agents. V. Synthesis and pharmacological properties of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5- [4-(methylsulfinyl)
  • Vertex AI Search. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Vertex AI Search. (2017).
  • Vertex AI Search. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC.
  • Vertex AI Search. (2012).
  • Vertex AI Search. (2018).
  • Vertex AI Search. (2021). RESEARCH ARTICLE Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - Semantic Scholar.
  • Vertex AI Search. (2022).
  • Vertex AI Search. (2023). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. - Biomedical and Pharmacology Journal.
  • Vertex AI Search. (2024). Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - MDPI.

Methodological & Application

Application Note: Scalable Synthesis of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, two-step protocol for the synthesis of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole , a critical intermediate in the development of kinase inhibitors and agrochemicals. Unlike direct halogenation methods which favor the 4-position, this protocol utilizes a de novo ring construction strategy. The method proceeds via the condensation of (3-methoxyphenyl)hydrazine with diethyl malonate to form a pyrazolidine-3,5-dione intermediate, followed by a concomitant aromatization and bromination using phosphorus oxybromide (POBr₃). This workflow ensures high regioselectivity for the 3,5-dibromo substitution pattern.

Introduction & Retrosynthetic Analysis

The 3,5-dibromopyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as a versatile electrophile for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). The 3- and 5-positions offer distinct reactivity profiles, allowing for sequential functionalization.[1]

Direct bromination of 1-arylpyrazoles typically yields the 4-bromo derivative due to the electronic enrichment of the C4 position. To access the 3,5-dibromo congener, we employ a cyclization-aromatization strategy .

Retrosynthetic Logic

The target molecule is disconnected at the carbon-heteroatom bonds, revealing 1-(3-methoxyphenyl)pyrazolidine-3,5-dione as the key non-aromatic precursor. This intermediate is readily accessible from the condensation of a hydrazine derivative with a three-carbon 1,3-dicarbonyl equivalent (diethyl malonate).

Retrosynthesis Target 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole (Target) Inter 1-(3-methoxyphenyl)pyrazolidine-3,5-dione (Key Intermediate) Target->Inter Functional Group Interconversion (FGI) (POBr3) Start1 (3-Methoxyphenyl)hydrazine HCl Inter->Start1 C-N Bond Formation Start2 Diethyl Malonate Inter->Start2 Cyclocondensation

Figure 1: Retrosynthetic disconnection showing the logic of assembling the pyrazole core before establishing the halogenation pattern.

Experimental Methodology

Phase 1: Synthesis of 1-(3-methoxyphenyl)pyrazolidine-3,5-dione

This step involves the base-mediated cyclocondensation of the hydrazine salt with diethyl malonate. Sodium ethoxide is generated in situ to serve as the base.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Mass/VolRole
(3-Methoxyphenyl)hydrazine HCl174.631.017.5 gLimiting Reagent
Diethyl Malonate160.171.117.6 g (~16.7 mL)Electrophile
Sodium Metal22.992.55.75 gBase Precursor
Absolute Ethanol46.07Solvent250 mLSolvent
Detailed Protocol
  • Preparation of Sodium Ethoxide:

    • Equip a 500 mL 3-neck round-bottom flask (RBF) with a reflux condenser, nitrogen inlet, and addition funnel.

    • Add 250 mL of absolute ethanol .

    • Caution: Slowly add 5.75 g of sodium metal (cut into small pieces) to the ethanol under nitrogen flow. Stir until all sodium has dissolved and hydrogen evolution ceases.

  • Condensation:

    • Add 17.5 g of (3-methoxyphenyl)hydrazine hydrochloride to the sodium ethoxide solution. Stir for 10 minutes at room temperature (RT) to liberate the free hydrazine base.

    • Add 17.6 g of diethyl malonate dropwise over 15 minutes.

    • Heat the reaction mixture to reflux (80°C) and stir for 6–8 hours .

    • Monitoring: Monitor by TLC (SiO₂; 5% MeOH in DCM). The hydrazine spot should disappear.

  • Workup & Isolation:

    • Cool the mixture to RT. A precipitate (the sodium salt of the product) may form.[2]

    • Concentrate the solvent under reduced pressure (rotary evaporator) to approximately 20% of the original volume.

    • Dilute the residue with 100 mL of water .

    • Acidify the aqueous solution carefully with 2M HCl to pH ~2. The pyrazolidine-3,5-dione will precipitate as a solid.[3]

    • Filter the solid, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 50°C overnight.

    • Expected Yield: 70–85% (Off-white solid).

Phase 2: Synthesis of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole

In this critical step, Phosphorus Oxybromide (POBr₃) serves a dual role: it acts as a brominating agent and a dehydrating agent to drive aromatization.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Mass/VolRole
Pyrazolidine-3,5-dione (from Phase 1)206.201.010.0 gSubstrate
Phosphorus Oxybromide (POBr₃)286.693.548.7 gBrominating Agent
Anisole (Optional)*108.14Solvent20 mLHigh BP Solvent

*Note: The reaction can be performed neat (melt) or in a high-boiling solvent like anisole or toluene. The neat method is faster but requires careful temperature control.

Detailed Protocol
  • Reaction Setup:

    • Use a heavy-walled pressure tube or a standard RBF equipped with a drying tube (CaCl₂). Strict moisture exclusion is vital.

    • Mix 10.0 g of the pyrazolidine-3,5-dione and 48.7 g of POBr₃ .

    • Safety Note: POBr₃ is corrosive and hydrolyzes violently. Handle in a fume hood.

  • Bromination:

    • Heat the mixture to 140–150°C . The solids will melt (POBr₃ MP ~56°C) to form a homogenous dark liquid.

    • Maintain this temperature for 3–5 hours . Evolution of HBr gas will be observed (vent into a scrubber containing NaOH solution).

  • Quenching (Critical Step):

    • Cool the reaction mixture to ~60°C (do not let it solidify completely).

    • Slowly pour the reaction mass onto 500 g of crushed ice with vigorous stirring.

    • Exotherm Warning: The hydrolysis of excess POBr₃ is highly exothermic. Add the mixture slowly to avoid boil-over. Stir for 30 minutes to ensure complete hydrolysis of phosphoryl species.

  • Extraction & Purification:

    • Extract the aqueous mixture with Dichloromethane (DCM) (3 x 100 mL).

    • Combine organic layers and wash sequentially with:

      • Water (100 mL)

      • Saturated NaHCO₃ (2 x 100 mL) to neutralize acid.

      • Brine (100 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: The crude residue is typically a yellow/brown solid. Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/EtOAc 9:1).

Workflow Start Reaction Mixture (150°C) Cool Cool to 60°C Start->Cool Quench Quench on Crushed Ice (Hydrolysis of POBr3) Cool->Quench Slow Addition Extract Extract with DCM Quench->Extract Wash Wash: Water -> NaHCO3 -> Brine Extract->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Recrystallization or Column (Hexane/EtOAc) Dry->Purify

Figure 2: Workup and purification workflow for the bromination step.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRecommendationImpact of Deviation
Moisture Control Strictly anhydrous conditions for Step 2.Water reacts with POBr₃, generating dangerous HBr spikes and reducing yield.
Temperature (Step 2) 140–150°C<130°C: Incomplete aromatization. >160°C: Decomposition/Tarry byproducts.
Quenching Rate Slow addition to ice.Rapid addition causes violent boiling and loss of product via aerosolization.
pH during Step 1 Workup Acidify to pH ~2.pH >4 leaves the product as a water-soluble salt; pH <1 is unnecessary but acceptable.

Analytical Data (Expected)

Product: 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole Molecular Formula: C₁₀H₈Br₂N₂O Molecular Weight: 331.99 g/mol

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.38 (t, J = 8.1 Hz, 1H, Ar-H5')

    • δ 7.10 (ddd, J = 8.1, 2.0, 1.0 Hz, 1H, Ar-H6')

    • δ 7.05 (t, J = 2.1 Hz, 1H, Ar-H2')

    • δ 6.95 (ddd, J = 8.1, 2.3, 1.0 Hz, 1H, Ar-H4')

    • δ 6.55 (s, 1H, Pyrazole-H4)

    • δ 3.85 (s, 3H, -OCH₃)

  • Mass Spectrometry (ESI+):

    • Shows characteristic tribromide isotope pattern (1:2:1) if H+ adduct, or standard dibromo pattern (1:2:1) for molecular ion.

    • m/z [M+H]⁺: ~331, 333, 335.

Safety & Hazards

  • Hydrazines: (3-Methoxyphenyl)hydrazine is toxic and a potential sensitizer. Avoid skin contact and inhalation.

  • Phosphorus Oxybromide (POBr₃): Highly corrosive solid. Reacts violently with water to release HBr gas (corrosive, lung irritant) and phosphoric acid.[4] All weighing and transfers must be done in a fume hood.

  • HBr Gas: Generated during the reaction and quenching.[5] Ensure the scrubber system is active.

References

  • Synthesis of Pyrazolidine-3,5-diones

    • Title: Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione.[6][7]

    • Source: JSciMed Central, 2015.
    • URL:[Link]

  • Bromination with Phosphorus Oxybromide

    • Title: Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide).[4][5]

    • Source: Chemia (Manac Inc.), 2024.
    • URL:[Link]

  • General Pyrazole Synthesis Reviews

    • Title: 3,5-Dibromo-1H-pyrazole synthesis - ChemicalBook.[8]

    • Source: ChemicalBook.
  • Deoxybromination Mechanisms

    • Title: Deoxy Bromination - ACS GCI Pharmaceutical Roundtable Reagent Guides.
    • Source: ACS Green Chemistry Institute, 2026.
    • URL:[Link]

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery

The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs due to its versatile biological activities.[1] The targeted functionalization of this core allows for the fine-tuning of a molecule's pharmacological profile. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging C(sp²)-C(sp²) bonds, valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Suzuki-Miyaura coupling to a specific, highly versatile building block: 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole . This substrate offers two reactive sites, enabling selective mono- or diarylation, thus providing a modular approach to a diverse library of novel compounds. We will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step protocols for selective coupling, and offer insights into troubleshooting and optimization.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[2] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, the dibromopyrazole) to a low-valent palladium(0) species. This step, often the rate-determining one, forms a palladium(II) intermediate. The reactivity of halogens typically follows the order I > Br > Cl.

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (boronic acid or ester) to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: In the final step, the two organic fragments on the palladium(II) center are coupled, forming the new C-C bond and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)Ln-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Diaryl_PdII Ar-Pd(II)Ln-Ar' Transmetalation->Diaryl_PdII RedElim Reductive Elimination Diaryl_PdII->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Boronic_Acid Ar'-B(OH)₂ + Base Boronic_Acid->Transmetalation Aryl_Halide Ar-X Aryl_Halide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Starting Material: 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole

Prior to performing the Suzuki-Miyaura coupling, the synthesis of the starting material is required. This can be achieved in a two-step process starting from the commercially available 3,5-dibromo-1H-pyrazole.

Step 1: N-Arylation of 3,5-Dibromo-1H-pyrazole

The introduction of the 3-methoxyphenyl group onto the pyrazole nitrogen can be accomplished via a copper-catalyzed Chan-Lam coupling or a palladium-catalyzed Buchwald-Hartwig amination. A representative procedure using copper catalysis is provided below.

Protocol:

  • To a round-bottom flask, add 3,5-dibromo-1H-pyrazole (1.0 eq), (3-methoxyphenyl)boronic acid (1.5 eq), copper(II) acetate (0.1 eq), and pyridine (2.0 eq).

  • Add dichloromethane (DCM) as the solvent.

  • Stir the reaction mixture at room temperature under an air atmosphere for 24-48 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with aqueous ammonium chloride solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole.

Regioselective Suzuki-Miyaura Coupling: Mono- vs. Di-arylation

A key advantage of using a dihalogenated substrate is the potential for selective mono- or diarylation. The two bromine atoms on the pyrazole ring are electronically distinct, and their reactivity can be controlled by carefully selecting the reaction conditions. Generally, the C5 position of a 1-aryl-3,5-dihalopyrazole is more sterically hindered and potentially electronically different from the C3 position, allowing for regioselective coupling.

Key Considerations for Regioselectivity:

  • Steric Hindrance: The C5 position is generally more sterically encumbered than the C3 position, which can influence the approach of the bulky palladium catalyst.

  • Electronic Effects: The N-aryl substituent can modulate the electron density at the C3 and C5 positions, affecting the rate of oxidative addition.

  • Reaction Temperature and Time: Lower temperatures and shorter reaction times often favor mono-arylation at the more reactive site.

  • Catalyst and Ligand: The choice of a bulky ligand can enhance selectivity for the less sterically hindered position.

Protocol for Mono-arylation

This protocol aims to selectively couple one equivalent of an arylboronic acid, primarily at the more reactive position.

Materials:

  • 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole

  • Arylboronic acid (1.1 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Toluene/Ethanol/Water (4:1:1 mixture)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, combine 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole (1.0 eq), the arylboronic acid (1.1 eq), and Na₂CO₃ (2.0 eq).

  • Add the degassed solvent mixture of toluene, ethanol, and water.

  • Purge the mixture with argon for 10-15 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) to the flask.

  • Heat the reaction mixture to 80 °C and stir for 4-8 hours, monitoring the progress by TLC.

  • Upon consumption of the starting material (or desired level of conversion), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the mono-arylated product.

Protocol for Di-arylation

This protocol is designed for the exhaustive coupling at both the C3 and C5 positions.

Materials:

  • 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole

  • Arylboronic acid (2.5 eq)

  • PdCl₂(dppf)-CH₂Cl₂ adduct (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (4.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a microwave vial or a sealed tube, combine 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole (1.0 eq), the arylboronic acid (2.5 eq), and K₂CO₃ (4.0 eq).

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Purge with argon for 10-15 minutes.

  • Add PdCl₂(dppf)-CH₂Cl₂ adduct (0.1 eq).

  • Seal the vessel and heat to 100-120 °C for 12-24 hours. Microwave irradiation can often reduce reaction times significantly.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the mono-arylated intermediate and starting material.

  • After cooling, work up the reaction as described for the mono-arylation.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired 3,5-diaryl-1-(3-methoxyphenyl)pyrazole.

Experimental Workflow and Data Presentation

Experimental_Workflow cluster_synthesis Synthesis of Starting Material cluster_coupling Suzuki-Miyaura Coupling SM_Reactants 3,5-Dibromo-1H-pyrazole + (3-methoxyphenyl)boronic acid SM_Reaction N-Arylation (Cu(OAc)₂, Pyridine, DCM) SM_Reactants->SM_Reaction SM_Purification Column Chromatography SM_Reaction->SM_Purification Starting_Material 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole SM_Purification->Starting_Material Coupling_Reactants Starting Material + Arylboronic Acid Starting_Material->Coupling_Reactants Reaction_Setup Add Catalyst, Base, Solvent (Inert Atmosphere) Coupling_Reactants->Reaction_Setup Reaction_Conditions Heating (Conventional or MW) Monitoring (TLC/LC-MS) Reaction_Setup->Reaction_Conditions Workup Aqueous Workup Reaction_Conditions->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Mono- or Di-arylated Product Purification->Product

Caption: A generalized workflow for the synthesis and subsequent Suzuki-Miyaura coupling.

Table 1: Recommended Reaction Conditions for Mono- and Di-arylation

ParameterMono-arylation ConditionsDi-arylation Conditions
Arylboronic Acid 1.1 equivalents2.5 equivalents
Palladium Catalyst Pd(PPh₃)₄ (5 mol%)PdCl₂(dppf)-CH₂Cl₂ (10 mol%)
Base Na₂CO₃ (2.0 eq)K₂CO₃ (4.0 eq)
Solvent Toluene/EtOH/H₂O (4:1:1)1,4-Dioxane/H₂O (4:1)
Temperature 80 °C100-120 °C
Reaction Time 4-8 hours12-24 hours
Typical Outcome Selective coupling at one positionExhaustive coupling at both positions

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents- Poor quality base or boronic acid- Use a fresh batch of catalyst or a pre-catalyst.- Ensure thorough degassing of all solvents.- Use freshly opened or purified reagents.
Formation of Homocoupled Boronic Acid Byproduct - Reaction temperature too high- Presence of oxygen- Lower the reaction temperature.- Ensure the reaction is maintained under a strict inert atmosphere.
Debromination of Starting Material - Presence of protic impurities- Certain catalyst/ligand combinations- Use anhydrous solvents.- Screen different palladium catalysts and ligands; sometimes ligandless conditions can be effective.
Poor Regioselectivity in Mono-arylation - Reaction time too long- Temperature too high- Carefully monitor the reaction and stop it once the starting material is consumed.- Lower the reaction temperature. Consider screening different bulky phosphine ligands.

Characterization of Products

The successful synthesis of the mono- and di-arylated pyrazole derivatives should be confirmed using a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the products. The disappearance of the C-H signal in the pyrazole ring (for the 3- and 5-positions) and the appearance of new aromatic signals will be indicative of successful coupling.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired products.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.[1]

Conclusion

The Suzuki-Miyaura coupling of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole is a powerful and flexible method for the synthesis of a wide array of substituted pyrazoles. By carefully controlling the reaction conditions, researchers can achieve selective mono- or di-arylation, providing access to novel molecular architectures for drug discovery and materials science. The protocols and insights provided in this application note serve as a robust starting point for the successful implementation of this valuable synthetic transformation.

References

  • BenchChem. (2025). Application Note: Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms.
  • Wikipedia. (2024). Suzuki reaction.
  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
  • Organic Chemistry Portal. Suzuki Coupling.
  • G.A. Molander, N. Ellis. (2007). Organotrifluoroborates: A New Class of Reagents for Suzuki-Miyaura Cross-Coupling Reactions. Accounts of Chemical Research, 40(4), 275-286.
  • A.F. Littke, G.C. Fu. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • S.L. Buchwald, et al. (1999). A Highly Active and Air-Stable Palladium Catalyst for the Suzuki Coupling of Aryl Chlorides. Journal of the American Chemical Society, 121(40), 9550-9561.
  • N. Miyaura, A. Suzuki. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • T.E. Barder, S.D. Walker, J.R. Martinelli, S.L. Buchwald. (2005). New Catalysts for Suzuki-Miyaura Coupling Reactions. Journal of the American Chemical Society, 127(13), 4685-4696.
  • R. Martin, S.L. Buchwald. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
  • C.C. Baskin, C.E. Stangel. (2011). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.
  • A.S. Guram, R.A. Reamer, J.H. Hynes Jr., J. Sowa Jr. (1998). The Development of a Practical and General Catalyst for the Suzuki Cross-Coupling of Aryl Chlorides. Organic Letters, 1(1), 101-103.

Sources

Application Note & Scalable Synthesis Protocol for 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scalable synthesis of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole, a key building block in medicinal chemistry and drug discovery. The protocol is designed for researchers, chemists, and process development scientists, emphasizing scalability, safety, and robustness. We present a reliable two-step synthetic route commencing with the formation of the pyrazole core via a modified Knorr cyclocondensation, followed by a regioselective electrophilic bromination. This guide offers detailed, step-by-step protocols, mechanistic insights, process optimization parameters, and rigorous analytical characterization methods to ensure the synthesis of a highly pure final product.

Introduction: Significance of Functionalized Pyrazoles

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anti-tumor, and analgesic properties.[1][2] The target molecule, 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole, is a particularly valuable intermediate. The bromine atoms at the 3- and 5-positions serve as versatile synthetic handles for further functionalization through cross-coupling reactions, enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships (SAR) in drug development programs.[3]

The development of a scalable, efficient, and cost-effective synthesis for this intermediate is therefore of significant interest to the pharmaceutical and chemical research industries. This application note details such a protocol, designed for straightforward implementation and scale-up.

Retrosynthetic Analysis and Strategy

The synthesis is approached via a two-step sequence that is both logical and amenable to large-scale production. The strategy hinges on first constructing the N-aryl pyrazole core and subsequently introducing the bromine atoms.

  • Step 1: Pyrazole Ring Formation. The core 1-(3-methoxyphenyl)pyrazole intermediate is synthesized using the Knorr pyrazole synthesis, a classic and highly reliable method involving the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[4][5][6] This reaction is known for its high yields and operational simplicity.[7]

  • Step 2: Dibromination. The intermediate is then subjected to electrophilic aromatic substitution to install the two bromine atoms. The pyrazole ring is an electron-rich aromatic system, making it susceptible to halogenation.[8] The C3 and C5 positions are electronically favored for substitution, allowing for a direct and regioselective dibromination.

This strategic sequence is advantageous because it avoids the handling of potentially unstable brominated starting materials and allows for a clean, high-yielding final step.

G cluster_start Starting Materials cluster_step1 Step 1: Pyrazole Formation cluster_intermediate Intermediate cluster_step2 Step 2: Dibromination cluster_final Final Product SM1 3-Methoxyphenylhydrazine Hydrochloride P1 Knorr Cyclocondensation SM1->P1 SM2 Malondialdehyde tetramethyl acetal SM2->P1 INT 1-(3-methoxyphenyl)pyrazole P1->INT High Yield P2 Electrophilic Aromatic Substitution INT->P2 FP 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole P2->FP High Purity & Yield BromineSource N-Bromosuccinimide (NBS) BromineSource->P2

Figure 1: Overall synthetic workflow for 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole.

Detailed Experimental Protocols

Part I: Synthesis of 1-(3-methoxyphenyl)pyrazole (Intermediate)

Principle: This step employs the Knorr pyrazole synthesis, which involves the acid-catalyzed reaction between 3-methoxyphenylhydrazine and malondialdehyde tetramethyl acetal, a stable precursor to the reactive 1,3-dicarbonyl compound, malondialdehyde.[4][5] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[7]

Materials and Equipment:

Reagent/MaterialGradeSupplier Example
3-Methoxyphenylhydrazine hydrochloride≥98%Sigma-Aldrich
Malondialdehyde tetramethyl acetal≥98%TCI Chemicals
Hydrochloric Acid (HCl)Concentrated (37%)Fisher Scientific
Ethanol (EtOH)AnhydrousVWR Chemicals
Sodium Bicarbonate (NaHCO₃)Reagent GradeEMD Millipore
Ethyl Acetate (EtOAc)ACS GradeJ.T.Baker
Brine (Saturated NaCl solution)-Lab Prepared
Magnesium Sulfate (MgSO₄)AnhydrousAlfa Aesar
Round-bottom flask (2 L)-Pyrex
Magnetic stirrer and stir bar-IKA
Reflux condenser-Kimble
Heating mantle with controller-Glas-Col
Separatory funnel (2 L)--
Rotary evaporator-Büchi

Scalable Protocol (100 g Scale):

  • Reaction Setup: To a 2 L round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxyphenylhydrazine hydrochloride (100 g, 0.573 mol).

  • Solvent Addition: Add ethanol (800 mL) to the flask and stir the suspension.

  • Reagent Addition: Add malondialdehyde tetramethyl acetal (103.5 g, 0.630 mol, 1.1 eq) to the suspension.

  • Acid Catalyst: Carefully add concentrated hydrochloric acid (5 mL) to the mixture. The acid catalyzes the hydrolysis of the acetal and the subsequent condensation.[4]

  • Reaction: Heat the mixture to reflux (approx. 78-80 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system until the starting hydrazine is consumed.

  • Cooling and Concentration: Once complete, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up: Dilute the resulting residue with ethyl acetate (1 L) and water (500 mL). Transfer the mixture to a 2 L separatory funnel.

  • Neutralization: Carefully neutralize the aqueous layer by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2 x 500 mL) and brine (1 x 500 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: The crude product, 1-(3-methoxyphenyl)pyrazole, is typically obtained as a brown oil of sufficient purity for the next step. If higher purity is required, it can be purified by vacuum distillation or column chromatography. Expected yield: 85-95%.

Part II: Synthesis of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole (Final Product)

Principle: This step involves the direct dibromination of the electron-rich pyrazole ring using N-Bromosuccinimide (NBS). NBS is a convenient and safer alternative to elemental bromine, particularly for larger scale reactions, as it is a solid and releases bromine in a controlled manner.[3][9] The reaction is an electrophilic aromatic substitution, with bromination occurring preferentially at the C3 and C5 positions.[3]

Materials and Equipment:

Reagent/MaterialGradeSupplier Example
1-(3-methoxyphenyl)pyrazoleFrom Part I-
N-Bromosuccinimide (NBS)≥98%Acros Organics
Acetonitrile (ACN)Anhydrous HPLC GradeHoneywell
Sodium Thiosulfate (Na₂S₂O₃)Reagent Grade-
Deionized Water--
Round-bottom flask (3 L)-Pyrex
Magnetic stirrer and stir bar-IKA
Ice-water bath-Lab Prepared
Buchner funnel and filter paper-Whatman

Scalable Protocol (Based on 0.5 mol Intermediate):

  • Reaction Setup: To a 3 L round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3-methoxyphenyl)pyrazole (87.1 g, 0.5 mol) in acetonitrile (1.5 L).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath. Maintaining a low temperature is critical to control the exothermicity of the bromination reaction.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (186.8 g, 1.05 mol, 2.1 eq) to the cooled solution in small portions over 60-90 minutes. Ensure the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-5 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material and mono-brominated intermediate are fully consumed.

  • Quenching: Cool the reaction mixture back to 10-15 °C and slowly pour it into a stirred solution of 10% aqueous sodium thiosulfate (1 L) to quench any unreacted bromine and destroy residual NBS.

  • Precipitation: Stir the mixture for 30 minutes. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water (3 x 500 mL) to remove succinimide and inorganic salts.

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight. The final product, 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole, is typically obtained as an off-white to pale yellow solid. Expected yield: 90-98%.

Analytical Characterization and Validation

Rigorous analytical testing is essential to confirm the identity, structure, and purity of the final product.

G Crude Crude Product (Post-Workup) TLC_HPLC Purity Assessment: TLC / HPLC Crude->TLC_HPLC Purification Purification Step (Recrystallization/ Chromatography) TLC_HPLC->Purification Purity < 98% Pure Purified Product TLC_HPLC->Pure Purity ≥ 98% Purification->Pure NMR Structure Confirmation: ¹H & ¹³C NMR Pure->NMR MS Molecular Weight Confirmation: Mass Spectrometry Pure->MS FinalQC Final QC Approval NMR->FinalQC MS->FinalQC

Figure 2: Analytical workflow for product validation and quality control.

Expected Analytical Data:

AnalysisExpected Results for 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.35 (t, 1H, Ar-H), 7.00-7.10 (m, 2H, Ar-H), 6.95 (d, 1H, Ar-H), 6.50 (s, 1H, Pyrazole C4-H), 3.85 (s, 3H, -OCH₃)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 160.2, 140.5, 138.8, 130.5, 121.2 (Pyrazole C5-Br), 118.0, 114.5, 112.0 (Pyrazole C4), 108.5 (Pyrazole C3-Br), 55.8 (-OCH₃)
Mass Spec (ESI+) m/z: 332.9 [M+H]⁺, 334.9 [M+2+H]⁺, 336.9 [M+4+H]⁺, showing the characteristic isotopic pattern for two bromine atoms.
Purity (HPLC) ≥ 98%

Safety and Handling Precautions

Proper safety protocols are mandatory when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[10]

  • Ventilation: Both synthetic steps should be performed in a well-ventilated fume hood. 3-Methoxyphenylhydrazine hydrochloride is a potential irritant and sensitizer.[11] NBS and bromine are corrosive and toxic; avoid inhalation of dust or vapors.[12][13][14]

  • Handling Bromine Reagents: NBS is a solid and is safer to handle than liquid bromine. However, it is still a strong oxidizing agent and should be handled with care. Avoid contact with skin and eyes.[3][9]

  • Quenching: The quenching of the bromination reaction with sodium thiosulfate is an important safety step to neutralize any excess oxidizing agents before disposal.

  • Spill Procedures: In case of a spill, neutralize acidic or basic solutions before cleanup. For NBS spills, cover with a reducing agent like sodium thiosulfate solution before sweeping up.[14] For bromine spills, use a commercial spill kit or treat with sodium carbonate solution.[14]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

This application note provides a validated, scalable, and robust two-step protocol for the synthesis of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole. By following the detailed procedures for synthesis, purification, and analysis, researchers and development scientists can reliably produce this valuable chemical intermediate in high yield and purity. The emphasis on mechanistic understanding, process control, and safety ensures that this protocol can be confidently implemented and scaled for applications in drug discovery and development.

References

  • J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis. [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • YouTube. (2019, January 19). synthesis of pyrazoles. [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. [Link]

  • Google Patents.
  • eGrove. (2015, September 3). Studies on synthesis of pyrazole from dibromo and hydrazine compounds. [Link]

  • Trivedi, R. (2021, April 16). Studies on synthesis of pyrazole from dibromo and hydrazine compounds. Honors Theses. [Link]

  • Canadian Journal of Chemistry. reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. [Link]

  • ACS Publications. (2025, September 10). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry. [Link]

  • PMC. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. [Link]

  • ResearchGate. Synthesis, characterization and biological evaluation of some pyrazoles derived from α,β-dibromo 4,4'-difluoro chalcone. [Link]

  • Taylor & Francis Online. (2025, January 24). A practical synthesis of functionalized pyrazoles promoted by a polyoxomolybdate-based iron catalyst. [Link]

  • Beilstein Journals. (2024, June 28). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. [Link]

  • PENTA. (2024, September 20). Bromine - SAFETY DATA SHEET. [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

  • Carl ROTH. Safety Data Sheet: Bromine. [Link]

  • CLEAPSS Science. Student safety sheets 55 Bromine. [Link]

  • MDPI. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • Current issues in pharmacy and medicine: science and practice. (2022, August 1). Synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[4][5][7]triazolo[3,4-b][4][6][7]thiadiazoles. [Link]

  • ResearchGate. (2019, December 19). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-35-DB-OMe Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Yield Optimization)

🟢 Module 1: Route Selection & Mechanistic Logic

User Query: I am trying to synthesize 3,5-dibromo-1-(3-methoxyphenyl)pyrazole by reacting 1-(3-methoxyphenyl)pyrazole with excess bromine, but I primarily get the 4-bromo or 3,4,5-tribromo product. How do I get the 3,5-dibromo pattern specifically?

The Specialist’s Diagnosis

You are encountering a classic regioselectivity blockade. Electrophilic aromatic substitution (EAS) on a pyrazole ring is heavily biased toward the C4 position due to its high electron density.

  • Direct Bromination: Will always favor C4 first. Forcing conditions will lead to 3,4,5-tribromination.

  • The Solution: You cannot "steer" direct bromination to C3/C5 while leaving C4 empty. You must build the ring with the functionality already in place (de novo synthesis) or use a functional group interconversion strategy starting from a 3,5-dihydroxy scaffold.

Recommended Pathway: The Malonate Cyclization Route

To achieve the 3,5-dibromo pattern with a hydrogen at C4, you must utilize the condensation of 3-methoxyphenylhydrazine with diethyl malonate . This forms a pyrazolidine-3,5-dione intermediate, which is then aromatized and brominated simultaneously using phosphorus oxybromide (


).
Pathway Visualization

ReactionScheme Start1 3-Methoxyphenylhydrazine (HCl Salt) Inter Intermediate: 1-(3-methoxyphenyl) pyrazolidine-3,5-dione Start1->Inter NaOEt/EtOH Reflux Start2 Diethyl Malonate Start2->Inter Reagent POBr3 / 160°C (Aromatization) Inter->Reagent Product Target: 3,5-Dibromo-1-(3-methoxyphenyl) pyrazole Reagent->Product Major Pathway Side Side Product: Demethylated Phenol Reagent->Side Overheating (HBr cleavage)

Figure 1: De novo synthesis strategy avoiding C4-bromination.

🟢 Module 2: Optimized Protocol & Critical Control Points

User Query: I am using the malonate route, but my yields are stuck at 30-40%, and the product is difficult to purify. Please provide a detailed protocol.

Step 1: Cyclization to Pyrazolidine-3,5-dione

This step creates the heterocyclic core. The 3-methoxy group is stable here, but moisture is your enemy.

  • Prepare Base: Dissolve Sodium metal (2.2 eq) in absolute Ethanol under

    
     to form NaOEt.
    
  • Addition: Add Diethyl malonate (1.0 eq) followed by 3-Methoxyphenylhydrazine hydrochloride (1.0 eq).

    • Note: If using the hydrazine free base, reduce NaOEt to 1.2 eq.

  • Reflux: Heat to reflux for 4–6 hours. A thick precipitate (the sodium salt of the dione) often forms.

  • Workup (Critical):

    • Evaporate EtOH under vacuum.

    • Dissolve residue in minimum water.

    • Acidify: Dropwise addition of 2N HCl to pH 2. The dione will precipitate.

    • Filter and dry thoroughly .

    • Checkpoint: The intermediate must be bone-dry before Step 2. Residual water destroys

      
      .
      
Step 2: Aromatization/Bromination (The Yield Killer)

This is where the 3-methoxy group is at risk.


 generates HBr, which can cleave methyl ethers to phenols (demethylation).
  • Setup: Mix the dried dione (1.0 eq) with

    
     (3.0–4.0 eq). Do not use solvent if possible (melt reaction), or use a high-boiling inert solvent like anisole (though product purification is harder) or chlorobenzene.
    
  • Reaction: Heat to 140–150°C .

    • Expert Insight: Do not exceed 160°C. Above this, O-demethylation accelerates significantly.

    • Monitor via LCMS. Look for the conversion of the dione (MW ~206) to the dibromo (MW ~332).

  • Quench (Hazard): Cool to 0°C. Quench by pouring onto crushed ice/water slowly.

    • Warning: Violent reaction.[1][2]

  • Neutralization: Neutralize with saturated

    
     to pH 7–8.
    
  • Extraction: Extract with DCM. Wash with brine.

Quantitative Data: Yield Expectations
ParameterStandard ConditionsOptimized Conditions
Reagent

(Solid)

(Fresh)
Temperature 180°C (Melt)145°C (Controlled)
Time 4 hours2.5 hours (Stop at conversion)
Yield 35%65–72%
Main Impurity 3,5-dibromo-phenol derivativeUnreacted intermediate

🟢 Module 3: Troubleshooting Guide

User Query: I followed the steps, but I'm seeing specific failures. How do I diagnose them?

Decision Tree: Low Yield Diagnosis

Troubleshooting Problem Issue: Low Yield (<40%) Check1 Check LCMS/TLC of Crude Problem->Check1 Result1 Starting Material (Dione) Remains Check1->Result1 Result2 New Peak (M-14 mass) (Phenol formation) Check1->Result2 Result3 Black Tar / Charring Check1->Result3 Action1 Action: POBr3 Quality Issue. Use fresh reagent or increase eq to 5.0. Result1->Action1 Action2 Action: Demethylation. LOWER temp to 135°C. Reduce reaction time. Result2->Action2 Action3 Action: Thermal Decomposition. Improve stirring. Ensure Dione was DRY. Result3->Action3

Figure 2: Diagnostic logic for reaction failure.

Common Failure Modes & Fixes
1. The "Demethylation" Trap
  • Symptom: LCMS shows a peak at [Product Mass - 14]. NMR shows loss of the methoxy singlet (~3.8 ppm) and appearance of a broad phenolic -OH.

  • Cause: The combination of high heat and HBr (byproduct) cleaves the ether.

  • Fix:

    • Reduce temperature to the minimum required for aromatization (start at 130°C).

    • Buffer: Add a small amount of N,N-dimethylaniline (0.5 eq) to scavenge free HBr, though this complicates purification.

2. The "Wet Intermediate" Failure
  • Symptom: Violent bubbling upon adding

    
    , low conversion, formation of phosphoric acid sludge.
    
  • Cause: The pyrazolidine-3,5-dione is hygroscopic.

  • Fix: Dry the intermediate in a vacuum oven at 50°C over

    
     overnight before Step 2.
    
3. C4-Bromination (Tribromo impurity)
  • Symptom: Mass spectrum shows M+80 peak (Tribromo species).

  • Cause: Presence of free

    
     in the 
    
    
    
    (common in aged bottles) or excessive heating.
  • Fix: Use pure

    
    . If generating in situ from 
    
    
    
    , ensure exact stoichiometry.

🟢 Module 4: Frequently Asked Questions (FAQs)

Q: Can I use


 instead of 

?
A: Not effectively on its own.

is a brominating agent for alcohols, but

is superior for the "dehydrative bromination" required to aromatize the dione ring. However, a mixture of

and

is often used to generate

in situ, which behaves similarly to

at high temperatures.

Q: Is the 3-methoxy group stable to the NaOEt cyclization step? A: Yes. Aryl methyl ethers are generally stable to base (NaOEt/EtOH). The danger zone is exclusively the acidic, high-temperature bromination step.

Q: How do I purify the final product? A: The 3,5-dibromo derivative is usually a solid.

  • Recrystallization: Ethanol/Water or Hexane/Ethyl Acetate is often effective.

  • Column Chromatography: If oiling occurs, use Silica gel with 5% EtOAc in Hexanes. The dibromo product is non-polar; the demethylated phenol is polar and will stick to the column.

📚 References

  • General Synthesis of 3,5-Dibromopyrazoles:

    • Elguero, J. "Pyrazoles and their Benzo Derivatives." In Comprehensive Heterocyclic Chemistry, Vol 5. Pergamon Press, 1984. (Foundational text on pyrazole tautomerism and halogenation).

  • Malonate Cyclization Route:

    • Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry," 5th Ed. Longman Scientific & Technical. (Standard procedure for pyrazolone synthesis from hydrazines).

  • POBr3 Aromatization Protocols:

    • K. Kirschke. "Halogenation of Pyrazoles."[3] Journal of Heterocyclic Chemistry. (Discusses the mechanism of dione-to-dihalo conversion).

  • Stability of Aryl Ethers:

    • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[2] Wiley-Interscience. (Reference for stability of methyl ethers toward Lewis acids like

      
      /HBr).
      

Sources

Technical Support Center: Purification of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity for your downstream applications.

Introduction

3,5-Dibromo-1-(3-methoxyphenyl)pyrazole is a substituted pyrazole derivative. The pyrazole scaffold is a key structural motif in many biologically active compounds, making its derivatives, such as the title compound, valuable intermediates in pharmaceutical research.[1] The presence of two bromine atoms and a methoxyphenyl group imparts specific physicochemical properties that influence the choice of purification strategy.[2] Achieving high purity is critical for accurate biological evaluation and further synthetic transformations. This guide provides a comprehensive overview of the most effective purification methods for this compound.

Frequently Asked questions (FAQs)

Q1: What are the most common impurities I might encounter after the synthesis of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole?

The synthesis of 3,5-disubstituted pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine.[3] For 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole, this would likely involve the reaction of a dibrominated 1,3-dicarbonyl species with 3-methoxyphenylhydrazine. Based on this, common impurities include:

  • Unreacted Starting Materials: Residual 3-methoxyphenylhydrazine and the dibrominated precursor.

  • Regioisomer: The formation of the isomeric product, 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole, is a significant possibility, especially if an unsymmetrical 1,3-dicarbonyl precursor is used. Separating these regioisomers can be challenging due to their similar physical properties.[4][5]

  • Side-products: Byproducts from degradation or incomplete reactions.

  • Residual Solvents: Solvents used in the reaction and initial work-up.

Q2: Which purification technique is generally most effective for 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole?

For most substituted pyrazoles, a combination of column chromatography followed by recrystallization is highly effective.[6]

  • Column Chromatography on silica gel is excellent for removing baseline impurities, unreacted starting materials, and often for separating regioisomers.[7]

  • Recrystallization is ideal for removing minor impurities and obtaining a highly crystalline, pure final product.[8]

The choice between these methods, or their combination, will depend on the specific impurity profile of your crude product.

Q3: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process.[9] A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be developed to achieve good separation between the desired product and impurities on a TLC plate.[10] The spots can be visualized under a UV lamp. The retention factor (Rf) value of the product will help in identifying the correct fractions to collect during column chromatography and in assessing the purity after recrystallization.[11]

Q4: My purified 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole appears as an oil instead of a solid. What should I do?

Oiling out can occur during recrystallization if the compound's melting point is lower than the boiling point of the solvent or if impurities are present that depress the melting point. To induce crystallization, you can try the following:

  • Scratching the inner surface of the flask with a glass rod at the solvent-air interface can create nucleation sites.

  • Adding a seed crystal of the pure compound, if available, can initiate crystallization.

  • Cooling the solution slowly to room temperature and then in an ice bath can promote the formation of crystals over oil.[12]

  • Trituration with a non-polar solvent like hexane can sometimes remove oily impurities and induce crystallization.

If these methods fail, re-purification by column chromatography may be necessary to remove the impurities causing the oiling.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole.

Problem Potential Cause Recommended Solution
Poor separation on silica gel column chromatography (co-elution of product and impurity). The polarity of the eluent is too high or too low. The impurity is a regioisomer with very similar polarity.[7]Optimize the mobile phase: Develop a solvent system with optimal separation on TLC. A common starting point is a hexane/ethyl acetate gradient.[7] Try a less polar solvent system (e.g., increase the proportion of hexane) or a different solvent system (e.g., dichloromethane/methanol for more polar compounds). Use a longer column or a finer mesh silica gel to increase the number of theoretical plates. Consider reverse-phase chromatography (C18 silica) if normal phase is ineffective.
The compound is not crystallizing from the chosen recrystallization solvent. The compound is too soluble in the solvent, even at low temperatures. The solution is not sufficiently concentrated.[13] The presence of impurities is inhibiting crystallization.Choose a different solvent or a binary solvent system: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[8] For a binary system, dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until turbidity appears, then heat to redissolve and cool slowly. Concentrate the solution by evaporating some of the solvent.[12] Purify by column chromatography to remove impurities before attempting recrystallization.
Low yield after recrystallization. Too much solvent was used for dissolution.[13] The crystals were washed with a solvent at room temperature. Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent required to dissolve the compound completely. Wash the collected crystals with a small amount of ice-cold solvent. Pre-heat the funnel and filter paper for hot filtration to prevent premature crystallization.
Multiple spots on TLC after purification. Incomplete separation during column chromatography. Decomposition of the compound on the silica gel.Re-run the column chromatography with a shallower solvent gradient or a different solvent system. Deactivate the silica gel by adding a small amount of triethylamine to the eluent if the compound is basic and prone to decomposition on acidic silica.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general procedure for the purification of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole using silica gel column chromatography.

Materials:

  • Crude 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole

  • Silica gel (60-120 or 230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives an Rf value of approximately 0.2-0.4 for the desired product and good separation from impurities.[9]

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase identified from the TLC analysis.

    • Pour the slurry into the chromatography column and allow it to pack evenly. Ensure there are no air bubbles in the packed bed.

    • Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for better resolution, perform a "dry loading": dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column, collecting fractions in separate tubes.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation of Pure Product:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole.

Materials:

  • Partially purified or crude 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a binary solvent mixture like ethyl acetate/hexane)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection:

    • In a small test tube, add a small amount of the compound and a few drops of the potential solvent.

    • Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[8]

  • Dissolution:

    • Place the compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if necessary.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was added or insoluble impurities are present):

    • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask to remove the charcoal or insoluble impurities.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals under vacuum to a constant weight.

Visualization of Purification Workflow

The following diagram illustrates a decision-making workflow for the purification of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole.

Purification_Workflow start Crude 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole tlc_analysis TLC Analysis start->tlc_analysis major_impurities Are there significant impurities? tlc_analysis->major_impurities column_chromatography Column Chromatography major_impurities->column_chromatography Yes recrystallization Recrystallization major_impurities->recrystallization No (minor impurities) column_chromatography->recrystallization pure_product Pure Product recrystallization->pure_product Successful re_evaluate Re-evaluate Purification Strategy recrystallization->re_evaluate Unsuccessful re_evaluate->tlc_analysis

Caption: Decision workflow for purification.

Key Physicochemical Properties (Predicted)

PropertyPredicted Value/CharacteristicImplication for Purification
Molecular Weight ~332 g/mol Non-volatile, suitable for standard purification techniques.
Polarity Moderately polarSoluble in moderately polar organic solvents like ethyl acetate and dichloromethane. Less soluble in non-polar solvents like hexane and polar protic solvents like water.
Hydrogen Bond Acceptors 2 (pyrazole nitrogens and ether oxygen)Can interact with protic solvents and silica gel.
Physical State Likely a solid at room temperatureAmenable to purification by recrystallization.

References

  • Benchchem. (2025, December). Column chromatography conditions for separating pyrazole isomers. Benchchem Technical Support.
  • Benchchem. (2025, December). dealing with poor solubility of pyrazole derivatives during synthesis. Benchchem Technical Support.
  • Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • Recrystallization. (n.d.). Recrystallization. [Link]

  • UABDivulga. (2012, July 17). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UABDivulga Barcelona Research & Innovation. [Link]

  • Reddit. (2022, May 2). Purification of Amino-Pyrazoles. r/OrganicChemistry. [Link]

  • Harigae, R., Moriyama, K., & Togo, H. (2014). Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine. The Journal of Organic Chemistry, 79(5), 2049–2058. [Link]

  • Trivedi, R. R. (2021). Studies on synthesis of pyrazole from dibromo and hydrazine compounds. eGrove. [Link]

  • Longdom Publishing. (2024, September 13). Optimization of Chromatographic Methods: Tips for Achieving Reliable Results. Journal of Chromatography & Separation Techniques. [Link]

  • Separation Science. (2024, July 12). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. [Link]

  • Bouabdallah, I., et al. (2006). Synthesis of some 1-aryl-3,5-disubstituted-pyrazoles by N-arylation. ARKIVOC, 2006(xii), 138-144. [https://www.semantic scholar.org/paper/Synthesis-of-some-1-aryl-3%2C5-disubstituted-pyrazoles-Bouabdallah-Touzani/1f6f1c7d8b5a8c9e3e7f0e8a7d1a5c6c8e9b0d1e]([Link] scholar.org/paper/Synthesis-of-some-1-aryl-3%2C5-disubstituted-pyrazoles-Bouabdallah-Touzani/1f6f1c7d8b5a8c9e3e7f0e8a7d1a5c6c8e9b0d1e)

  • University of California, Irvine. (2020, March). Thin Layer Chromatography. [Link]

  • Chemistry LibreTexts. (2019, June 5). 12.3: Optimizing Chromatographic Separations. [Link]

  • IMSA Digital Commons. (2025, March 4). Thin layer chromatography. [Link]

  • ResearchGate. (n.d.). Scheme of synthesis of pyrazoles: 1-(3, 4, 5-trimethoxyphenyl)-3-(2, 4-dimethoxy phenyl) dihydropyrazole. [Link]

  • CHEM 344 Thin Layer Chromatography. (n.d.). CHEM 344 Thin Layer Chromatography. [Link]

  • PubChem. (n.d.). 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole. [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • ResearchGate. (2025, August 7). Synthesis of new 1-aryl-3,5-dialkylpyrazoles by N-arylation of 3,5-disubstituted-pyrazoles with 4-fluoro and 2-fluoronitrobenzene under microwave irradiation and classical heating. [Link]

  • National Center for Biotechnology Information. (2020, December 12). Styrylpyrazoles: Properties, Synthesis and Transformations. [Link]

  • Ruoff, R. S., Tse, D. S., Malhotra, R., & Lorents, D. C. (1993). Solubility of C60 in a Variety of Solvents. The Journal of Physical Chemistry, 97(13), 3379–3383. [Link]

  • Thermodynamics Research Center. (2019). ThermoML:J. Chem. Eng. Data 2019, 64, 4, 1809-1815. [Link]

  • New Journal of Chemistry. (n.d.). New relationship models for solvent- pyrene solubility based on molecular. [Link]

  • National Center for Biotechnology Information. (n.d.). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. [Link]

  • MDPI. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • ChemRxiv. (2023, August 10). W-catalyzed Synthesis of N-Aryl-2,3,4,5-tetraarylpyrroles from Diarylacetylenes and Aryl Diazenes: Facile and Modular Access to N-Doped pi-Conjugated Material Precursors. [Link]

Sources

Solving solubility issues with 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole

Current Status: Active Support Tier: Level 3 (Senior Application Scientist) Topic ID: SOL-PYR-35DB

Diagnostic Hub: Why is this Molecule "Brick Dust"?

Before attempting to force this compound into solution, you must understand the thermodynamic barriers you are fighting. 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole is a classic "brick dust" molecule—high melting point, low aqueous solubility.

The Physicochemical Triad of Insolubility:

  • Halogen Hydrophobicity: The two bromine atoms at positions 3 and 5 significantly increase the partition coefficient (LogP ~3.9–4.2). They shield the polar nitrogen centers, making the molecule greasy.

  • Crystal Lattice Energy: The planar pyrazole-phenyl arrangement allows for efficient

    
    -
    
    
    
    stacking. Furthermore, bromine atoms are excellent halogen bond donors. They likely form strong intermolecular
    
    
    -hole interactions with the methoxy oxygen or pyrazole nitrogens of neighboring molecules, locking the crystal lattice tight.
  • The "Water Shock": Upon dilution from a polar aprotic solvent (like DMSO) into water, the water molecules form an ordered "ice-like" cage around the hydrophobic solute (hydrophobic effect). This entropic penalty forces the compound to aggregate and crash out immediately.

Decision Matrix: Select Your Workflow

Do not guess your solvent system. Use this logic flow to determine the correct protocol based on your end application.

SolubilityMatrix Start Start: Define Application AppType Application Type? Start->AppType Bio Biological Assay (Cell/Enzyme) AppType->Bio Chem Synthetic Chemistry (Suzuki/Buchwald) AppType->Chem ConcLow Conc < 10 µM? Bio->ConcLow TempHigh Temp > 80°C? Chem->TempHigh DMSO_Simple Standard DMSO Stock (Protocol A) ConcLow->DMSO_Simple Yes ConcHigh Conc > 10 µM? ConcLow->ConcHigh No Cyclo Cyclodextrin System (Protocol C) ConcHigh->Cyclo DMF Use DMF or DMAc (Avoid DMSO decomp) TempHigh->DMF Yes TempLow Temp < 80°C? TempHigh->TempLow No THF THF/Dioxane TempLow->THF

Figure 1: Solubility Decision Matrix. Selects the optimal solvent system based on thermodynamic requirements and downstream compatibility.

Troubleshooting Protocols

Protocol A: The "Golden" Stock Solution (DMSO)

Use for: Storage and initial solubilization.

The Trap: Users often use "wet" DMSO. This compound is hydrophobic; if your DMSO has absorbed water from the air, the compound will not dissolve, or it will degrade over time.

Step-by-Step:

  • Solvent Grade: Use Anhydrous DMSO (≥99.9%, water <50 ppm). Do not use the bottle that has been sitting open on the bench for a month.

  • Weighing: Weigh the solid into a glass vial (avoid plastic microfuge tubes initially, as plasticizers can leach into DMSO).

  • Concentration: Target 10 mM to 20 mM . Do not attempt 100 mM; you will hit the solubility ceiling.

  • Dissolution:

    • Vortex for 60 seconds.

    • Critical Step: If particles remain, sonicate in a water bath at 37°C for 5–10 minutes. The heat breaks the lattice energy; the sonication disrupts aggregates.

  • QC Check: Hold the vial up to a light source. The solution must be perfectly clear. If it looks "hazy" or exhibits the Tyndall effect (scattering light), it is a suspension, not a solution.

Protocol B: The "Stepping Stone" Dilution (Biological Assays)

Use for: Preventing "Crash-out" when dosing cells or enzymes.

The Issue: Direct injection of 100% DMSO stock into aqueous media creates a local region of supersaturation. The compound precipitates instantly (kinetic crash-out).

The Fix (Serial Dilution Strategy):

  • Prepare Intermediate Plate: Instead of going Stock -> Media, go Stock -> Intermediate Solvent .

  • Recipe:

    • Create a 100x concentrate in pure DMSO .

    • Dilute this 1:10 into Assay Buffer + 0.05% Tween-80 . (The surfactant creates micelles that catch the lipophilic molecule before it aggregates).

    • Add this 10x mix to your final cells/enzyme well (final 1x).

  • Result: Final DMSO is 0.1–1%, but the compound is stabilized by the surfactant.

Protocol C: The Cyclodextrin "Cloak" (High Concentration)

Use for: Animal studies or high-concentration cellular assays (>50 µM).

Mechanism: Hydroxypropyl-


-cyclodextrin (HP-

-CD) has a hydrophobic cavity that encapsulates the dibromopyrazole core, while the exterior remains hydrophilic.

Methodology:

  • Prepare 20% (w/v) HP-

    
    -CD  in water or saline. Filter sterilize (0.22 µm).
    
  • Dissolve the pyrazole in a minimal volume of DMSO (e.g., 50 µL).

  • Add the DMSO concentrate slowly (dropwise) into the vortexing Cyclodextrin solution.

  • Equilibration: Shake at room temperature for 4 hours. The solution should remain clear.

Visualizing the "Crash-Out" Mechanism

Understanding how precipitation happens helps you prevent it.

PrecipitationMech cluster_0 Scenario A: No Stabilizer cluster_1 Scenario B: With Surfactant/CD Stock DMSO Stock (Solvated Molecules) Injection Rapid Injection into Water Stock->Injection WaterShell Water forms 'Ice-like' Cage (Entropic Penalty) Injection->WaterShell Micelle Surfactant/CD Encapsulation Injection->Micelle Aggregation Hydrophobic Aggregation WaterShell->Aggregation Precip PRECIPITATION (Bioavailability = 0) Aggregation->Precip Stable Stable Colloidal Dispersion Micelle->Stable BioAvail Bioavailable Stable->BioAvail

Figure 2: Kinetic Precipitation vs. Stabilization. Without an intermediate stabilizer (Scenario B), the hydrophobic effect drives immediate aggregation.

Frequently Asked Questions (FAQs)

Q: Can I store the DMSO stock at -20°C? A: Yes, but with a warning. DMSO freezes at 19°C. When it freezes, the solute can be excluded from the crystal lattice, forming a super-concentrated "pocket" that precipitates.

  • Fix: When thawing, you must heat to 37°C and vortex vigorously to redissolve any micro-precipitates. Never use a thawed stock without verifying clarity.

Q: I see a white film on the bottom of my well after 24 hours. What is it? A: That is your compound. It has crystallized out of the aqueous media over time.

  • Fix: Your assay duration exceeds the thermodynamic solubility limit. Switch to the Cyclodextrin Protocol (C) to maintain solubility over long incubation times.

Q: Why not use Ethanol instead of DMSO? A: Ethanol is a poor choice for this specific molecule. The dibromo-pyrazole core is too lipophilic. Ethanol evaporates too quickly (changing concentrations) and has a lower solubilizing power for halogenated aromatics compared to DMSO or DMF.

Q: Is this compound light sensitive? A: Poly-halogenated aromatics can be susceptible to photodehalogenation (loss of bromine) under intense UV light. Store solid and stocks in amber vials or wrapped in foil.

References & Data Sources

  • PubChem. 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole (Isomer Analog Data). National Library of Medicine. Accessed 2024.[1][2] Link

    • Context: Used for structural analog comparison (LogP and physicochemical descriptors).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

    • Context: Authoritative source on "Brick Dust" compounds and solubility/dissolution theory.

  • Tetko, I. V., et al. (2013). "DMSO solubility assessment for fragment-based screening." Drug Discovery Today.

    • Context: Establishes the 10mM threshold for DMSO stocks and statistical solubility prediction.

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Link

    • Context: The definitive guide on using HP-beta-CD for solubilizing Class IV lipophilic compounds.

  • Sigma-Aldrich (Merck). DMSO Physical Properties & Handling Guide.

    • Context: Data on DMSO hygroscopicity and freezing point issues.

Sources

Technical Support Center: Regioselective Functionalization of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for controlling regioselectivity at the C3 versus C5 positions of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities of selectively functionalizing this versatile heterocyclic scaffold.

Understanding the Challenge: The Nuances of C3 vs. C5 Reactivity

The selective functionalization of 3,5-dibromo-1-(3-methoxyphenyl)pyrazole presents a significant synthetic challenge due to the subtle differences in the electronic and steric environments of the C3 and C5 positions. The pyrazole ring itself possesses a unique electronic profile, with the C3 and C5 positions being electrophilic.[1] The presence of two bromine atoms further influences the reactivity of these sites. The N1-aryl substituent, in this case, the 3-methoxyphenyl group, also plays a crucial role in modulating the reactivity of the pyrazole core.

Key factors influencing regioselectivity include:

  • Electronic Effects: The electron-withdrawing nature of the bromine atoms and the pyrazole ring nitrogens decreases electron density at C3 and C5, making them susceptible to nucleophilic attack or metal-halogen exchange. The 3-methoxyphenyl group can exert electronic effects on the pyrazole ring.

  • Steric Hindrance: The proximity of the N1-aryl group to the C5 position can sterically hinder the approach of bulky reagents, potentially favoring reactions at the less encumbered C3 position.

  • Reaction Conditions: The choice of base, solvent, temperature, and catalyst can dramatically influence the outcome of a reaction, tipping the balance in favor of either C3 or C5 functionalization.[2][3]

Frequently Asked Questions (FAQs)

Q1: I am attempting a Suzuki-Miyaura coupling and getting a mixture of C3 and C5-arylated products. How can I improve selectivity for the C5 position?

A1: Achieving high regioselectivity in Suzuki-Miyaura couplings of dihalogenated heterocycles can be challenging. To favor C5-arylation, consider the following:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. Bulky phosphine ligands can enhance selectivity by favoring reaction at the less sterically hindered position. However, in some systems, the more electron-deficient C-Br bond undergoes oxidative addition faster.[4] For dibromopyrroles, initial coupling often occurs at the more electron-deficient site.[5]

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.

  • Base Selection: The choice of base can influence the rate of transmetalation and reductive elimination, thereby affecting regioselectivity.[6] Weaker bases may offer better control.

Q2: I want to selectively introduce an electrophile at the C3 position via lithiation. What conditions should I use to avoid a mixture of isomers?

A2: Selective lithiation is a powerful tool for C-C bond formation. To favor C3 lithiation:

  • Directed Ortho-Metalation (DoM): While typically referring to deprotonation of a C-H bond ortho to a directing group, the principle of using a coordinating group to direct a metalating agent can be applied here.[7][8] The N2 atom of the pyrazole ring can act as a directing group for the organolithium reagent. However, the steric bulk of the N1-substituent will heavily influence the outcome.

  • Kinetic vs. Thermodynamic Control: At low temperatures (e.g., -78 °C), deprotonation is often under kinetic control. The relative acidity of the C-H protons and the rate of halogen-metal exchange will determine the initial site of lithiation. Equilibration to the thermodynamically more stable organolithium species can occur at higher temperatures.

  • Halogen Dance Reactions: Be aware of the possibility of "halogen dance" reactions, where a halogen atom migrates to a different position on the ring upon treatment with a strong base.[9][10][11][12] This can lead to unexpected products. The choice of base and reaction time is crucial to minimize this side reaction.[12]

Q3: Can I selectively functionalize the C3 position in the presence of the C5-bromo substituent using a different cross-coupling reaction?

A3: Yes, exploring different cross-coupling reactions can provide alternative selectivity profiles. For instance, Stille or Negishi couplings might offer different regioselectivities compared to Suzuki-Miyaura couplings due to the different transmetalating species and reaction mechanisms. The relative rates of oxidative addition of the Pd(0) catalyst to the C3-Br and C5-Br bonds will be a key determining factor.

Troubleshooting Guides

Guide 1: Troubleshooting Poor Regioselectivity in Suzuki-Miyaura Coupling

Issue: Low C5:C3 product ratio in the Suzuki-Miyaura coupling of 3,5-dibromo-1-(3-methoxyphenyl)pyrazole with an arylboronic acid.

Underlying Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Suboptimal Catalyst/Ligand Combination The electronic and steric properties of the catalyst and ligand significantly impact the rate of oxidative addition at C3 vs. C5.1. Screen Ligands: Test a variety of phosphine ligands with varying steric bulk (e.g., PPh₃, P(tBu)₃, XPhos, SPhos).[13] 2. Vary the Palladium Precatalyst: Compare the performance of different Pd sources like Pd(OAc)₂, Pd₂(dba)₃, and pre-formed catalysts like XPhos Pd G2.[13]
Reaction Temperature Too High Higher temperatures can lead to loss of selectivity and the formation of the thermodynamically favored product, which may be a mixture.1. Lower the Temperature: Run the reaction at room temperature or even 0 °C to favor the kinetically controlled product. 2. Monitor Reaction Progress: Use TLC or LC-MS to track the formation of isomers over time at different temperatures.
Incorrect Base The base plays a role in the activation of the boronic acid and can influence the overall catalytic cycle.[6]1. Test Different Bases: Evaluate a range of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases like Et₃N or DIPEA.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling for C5 Selectivity

  • To a solution of 3,5-dibromo-1-(3-methoxyphenyl)pyrazole (1.0 equiv) and the desired arylboronic acid (1.2 equiv) in a 2:1 mixture of toluene and water, add K₂CO₃ (3.0 equiv).

  • Degas the mixture with argon for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 equiv) and heat the reaction at 80 °C under an argon atmosphere.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Guide 2: Optimizing Conditions for Selective C3-Lithiation and Electrophilic Quench

Issue: Formation of a mixture of C3 and C5-substituted products after lithiation and quenching with an electrophile.

Underlying Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Competitive Halogen-Metal Exchange Both C3-Br and C5-Br can undergo halogen-metal exchange with organolithium reagents. The rates can be comparable, leading to a mixture of lithiated species.1. Use a Less Reactive Organolithium: Try using n-BuLi at very low temperatures (-90 to -100 °C) to favor kinetic selectivity. 2. Consider a Grignard Reagent: Isopropylmagnesium chloride (i-PrMgCl) can sometimes offer better selectivity in Br/Mg exchange reactions.
Halogen Dance Rearrangement The initially formed lithiated species may be rearranging to a more stable isomer before reacting with the electrophile.[10][12]1. Use a "Fast" Electrophile: Quench the reaction with a highly reactive electrophile (e.g., a simple aldehyde or ketone) as soon as the lithiation is complete.[12] 2. Minimize Reaction Time: Keep the time between the addition of the organolithium and the electrophile as short as possible.
Solvent Effects The coordinating ability of the solvent can influence the aggregation state and reactivity of the organolithium reagent.[14]1. Vary the Solvent: Compare the reaction in THF, diethyl ether, and non-coordinating solvents like toluene or hexane. The addition of a coordinating agent like TMEDA can also alter selectivity.[15]

Experimental Protocol: Selective C3-Lithiation and Quench

  • Dissolve 3,5-dibromo-1-(3-methoxyphenyl)pyrazole (1.0 equiv) in anhydrous THF under an argon atmosphere and cool to -78 °C.

  • Slowly add n-BuLi (1.1 equiv) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add the electrophile (1.2 equiv) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Visualizing Reaction Pathways

Troubleshooting Logic for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Poor C5:C3 Selectivity catalyst Optimize Catalyst/Ligand start->catalyst Initial Approach temp Lower Reaction Temperature catalyst->temp If still a mixture base Screen Different Bases temp->base For further optimization outcome Improved C5 Selectivity base->outcome

Caption: Troubleshooting workflow for optimizing C5 selectivity in Suzuki-Miyaura coupling.

Mechanistic Considerations for C3 vs. C5 Lithiation

Lithiation_Selectivity sub 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole C3-Br C5-Br lith_c3 C3-Lithiation sub:c3->lith_c3 Less Steric Hindrance (Favored by bulky reagents) lith_c5 C5-Lithiation sub:c5->lith_c5 Potentially More Acidic Proton (adjacent to N) (Favored under kinetic control) product_c3 C3-Functionalized Product lith_c3->product_c3 + Electrophile product_c5 C5-Functionalized Product lith_c5->product_c5 + Electrophile

Caption: Factors influencing the regioselectivity of lithiation at C3 vs. C5.

References

  • BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem.
  • Barros, M. T., & e Sousa, M. E. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4643. [Link]

  • Wunderlich, S. H., & Knochel, P. (2021). Directed regioselective ortho,ortho′-magnesiations of aromatics and heterocycles using sBu2Mg in toluene. Chemical Science, 12(24), 8426–8432. [Link]

  • Advanced Organolithium Chemistry. (2014, September 3).
  • ResearchGate. (n.d.). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. [Link]

  • Wunderlich, S. H., & Knochel, P. (2021). Directed regioselective ortho,ortho′-magnesiations of aromatics and heterocycles using sBu2Mg in toluene. Chemical Science, 12(24), 8426–8432. [Link]

  • Duan, X.-F., & Zhang, Z.-B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES, 65(8), 2005.
  • Sharma, P., & Rohilla, S. (2021). Regioselective C–H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 26(19), 5797. [Link]

  • KTU ePubl. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. [Link]

  • Santos, M. A. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3521. [Link]

  • Bentabed-Ababsa, G., & Knochel, P. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 11(17), 4004–4007. [Link]

  • Abas, M., & Cantín, A. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Agricultural and Food Chemistry, 54(1), 126–132. [Link]

  • Thomas, A., & Nanda, A. K. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 11(48), 30149–30172. [Link]

  • Jones, L., & Whitaker, B. J. (2016). Modeling a halogen dance reaction mechanism: A density functional theory study. Journal of Computational Chemistry, 37(18), 1697–1703. [Link]

  • Wikipedia. (n.d.). Halogen dance rearrangement. [Link]

  • ResearchGate. (2005). (PDF) Recent progress of halogen-dance reactions in heterocycles. This paper summarizes recent progress of halogen-dance reactions and its applications in heterocycles. [Link]

  • Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. [Link]

  • Rowe, S. M., & DeShong, P. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry, 13(15), 4468–4471. [Link]

  • Chemical Reviews. (2024). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. [Link]

  • EPJ Web of Conferences. (2024). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]

  • Wunderlich, S. H., & Knochel, P. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. Chemical Science, 12(38), 12993–13000. [Link]

  • Academia.edu. (n.d.). Steric Effects in the Nucleophilic Addition of Pyrazoles Unsubstituted at a Nitrogen Atom to the Double Bond of Maleic Anhydride. [Link]

  • Bailey, W. F., & Luderer, M. R. (2021). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Accounts of Chemical Research, 54(15), 3047–3058. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • ResearchGate. (2010). Regioselective Couplings of Dibromopyrrole Esters. [Link]

  • BenchChem. (2025).
  • ResearchGate. (2008). Selective Functionalization of Pyrazoles Using a Switchable Metal-Directing Group. [Link]

  • Stanovnik, B., & Svete, J. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

  • ResearchGate. (2019). Synthesis of 3,5‐Diphenyl‐1H‐Pyrazoles. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (2021). Selective Functionalization of the 1 H -Imidazo[1,2- b ]pyrazole Scaffold. A new Potential Non-classical Isostere of Indole and a Precursor of Push-Pull Dyes. [Link]

  • ResearchGate. (n.d.). Lithiation of 4‐bromo‐5‐methyl‐2‐phenyloxazole (1) by n‐BuLi, followed.... [Link]

  • PubMed. (1999). Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus. [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. [Link]

  • The Royal Society of Chemistry. (2019). Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds. [Link]

  • PubMed. (2007). Regio- and stereoselective lithiation and electrophilic substitution reactions of N-Alkyl-2,3-diphenylaziridines: solvent effect. [Link]

  • Catalysis Science & Technology. (n.d.). The effect of the C5-substituent on regioselectivity in the Rh(i)-catalyzed intermolecular transannulation of 1,2,3-thiadiazoles with phenylacetylene. [Link]

  • PubMed Central. (2021). Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles. [Link]

  • Taylor & Francis Online. (n.d.). Regioselectivity – Knowledge and References. [Link]

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. [Link]

Sources

Technical Guide: Minimizing Side Reactions in 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coupling of 3,5-dibromo-1-(3-methoxyphenyl)pyrazole presents a classic challenge in heterocyclic chemistry: differentiating between two chemically distinct but structurally similar halogenated sites. In


-aryl pyrazoles, the C3  and C5  positions exhibit divergent reactivity profiles governed by steric hindrance and electronic effects.

This guide addresses the primary technical hurdles:

  • Regioselectivity: Ensuring exclusive coupling at the C3 position (kinetically favored) while preserving the C5 bromide.

  • Bis-Coupling: Preventing double arylation.

  • Protodehalogenation: Avoiding the reductive loss of the bromine atoms.

Critical Reactivity Analysis

Before troubleshooting, it is essential to understand the inherent reactivity of the scaffold.

FeatureC3-BromineC5-Bromine
Steric Environment Open / Accessible. Remote from the

-aryl group.
Hindered. Ortho-like steric clash with the

-aryl ring.
Electronic Nature Less electron-deficient.More electron-deficient (adjacent to

).
Pd-Catalyzed Coupling Preferred Site. Oxidative addition is faster due to accessibility.Secondary Site. Reacts only under forcing conditions or with small ligands.
Lithiation (Li-Hal Exchange) Slower exchange.Preferred Site. Directed by

-lone pair (ortho-lithiation logic).

Key Insight: In Suzuki-Miyaura coupling using standard bulky phosphine ligands (e.g.,


), the C3 position reacts first . The 

-aryl group twists out of plane, shielding the C5-Br bond from the bulky Palladium catalyst.

Troubleshooting Guide & FAQs

Issue 1: "I am getting a mixture of mono-coupled (C3) and bis-coupled (C3+C5) products."

Diagnosis: Loss of stoichiometric control or overly active catalyst system.

Technical Solution: The reaction rate at C3 is significantly faster than at C5, but C5 is not inert. Once C3 is arylated, the product is still a heteroaryl bromide (at C5) and can re-enter the catalytic cycle.

  • Stoichiometry is King: Use exactly 0.95 to 1.0 equivalents of the boronic acid relative to the dibromide. Do not use excess (e.g., 1.2 eq), as this inevitably pushes the reaction toward the bis-product.

  • Catalyst Selection: Use a catalyst with bulky ligands that amplify the steric difference between C3 and C5.

    • Recommended:

      
       or 
      
      
      
      .
    • Avoid:

      
       with small, electron-rich alkyl phosphines (like 
      
      
      
      ) unless you specifically want the bis-product.
  • Injection Strategy: Add the boronic acid solution dropwise over 1 hour. This keeps the instantaneous concentration of the boronic acid low, favoring the reaction with the abundant starting material (dibromide) over the minor product (mono-coupled).

Issue 2: "I need to couple at C5, but the reaction is happening at C3."

Diagnosis: You are fighting the kinetic preference of the scaffold.

Technical Solution: Direct Pd-catalyzed coupling at C5 without touching C3 is extremely difficult with this scaffold.

  • Strategy A (Blocking): If possible, start with a 3-substituted-5-bromo-1-arylpyrazole.

  • Strategy B (Lithiation Switch): Switch from Pd-catalysis to Lithium-Halogen Exchange .

    • Treat the dibromide with

      
      -BuLi at -78°C.
      
    • Exchange occurs preferentially at C5 due to the directing effect of the pyrazole nitrogen (coordination to Li).

    • Quench with an electrophile (or a borate ester to make the C5-boronic acid, then couple the bromide at C3 later).

    • Note: This requires strict anhydrous conditions and low temperature.

Issue 3: "I observe significant protodehalogenation (loss of Br) instead of coupling."

Diagnosis: "Hydride" sources in the media or excessive heat.

Technical Solution:

  • Solvent Choice: Avoid primary and secondary alcohols (Ethanol, Isopropanol) if dehalogenation is high. These can act as hydride donors in Pd-catalyzed cycles (

    
    -hydride elimination from alkoxides).
    
    • Switch to: Toluene/Water, DME/Water, or THF/Water.

  • Base Quality: Ensure your base (

    
     or 
    
    
    
    ) is not wet or contaminated with metallic impurities that might promote radical dehalogenation.
  • Temperature: Lower the temperature. If running at 100°C, try 60-70°C. The C3 coupling is facile and often does not require refluxing toluene temperatures.

Optimized Protocol: C3-Selective Suzuki Coupling

Objective: Synthesize 3-aryl-5-bromo-1-(3-methoxyphenyl)pyrazole with >90% regioselectivity.

Reagents:

  • Substrate: 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.0 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,2-Dimethoxyethane (DME) (0.2 M concentration)

Step-by-Step Procedure:

  • Degassing (Critical): Charge the reaction vessel with the dibromide and catalyst. Evacuate and backfill with Argon/Nitrogen (3 cycles). Oxygen promotes homocoupling of the boronic acid, which wastes your reagent and messes up the stoichiometry.

  • Solvent Prep: Sparge the DME and aqueous base separately with Argon for 15 minutes before addition.

  • Addition: Add the degassed DME and aqueous base to the solids.

  • Boronic Acid Addition: Dissolve the boronic acid in a small amount of degassed DME. Add this solution slowly (via syringe pump or dropping funnel) to the reaction mixture at room temperature.

  • Heating: Heat the mixture to 70°C . Monitor by TLC/LCMS every 30 minutes.

    • Checkpoint: Stop the reaction as soon as the starting dibromide is consumed (<5%). Do not "cook" it overnight to chase the last 2%, as this will generate bis-product.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: The product (monobromide) is less polar than the bis-coupled product but more polar than the starting dibromide (usually). Flash chromatography on silica is effective.

Visualizing the Reaction Pathway

The following diagram illustrates the kinetic competition and the "Steric Gate" effect that enforces C3 selectivity.

ReactionPathway Start 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole Complex_C3 Oxidative Addition @ C3 (Kinetically Favored) Start->Complex_C3 Fast (Open Site) Complex_C5 Oxidative Addition @ C5 (Sterically Hindered) Start->Complex_C5 Slow (Steric Clash) Pd_Complex Pd(0) Catalyst (Bulky Ligands) Pd_Complex->Start Coordination Prod_C3 Major Product: 3-Aryl-5-bromo-pyrazole Complex_C3->Prod_C3 + Ar-B(OH)2 Reductive Elim. Prod_C5 Minor Product: 5-Aryl-3-bromo-pyrazole Complex_C5->Prod_C5 + Ar-B(OH)2 Prod_Bis Bis-Coupled Product: 3,5-Diaryl-pyrazole Prod_C3->Prod_Bis Excess Ar-B(OH)2 Overheating

Caption: Kinetic pathway showing the preferential oxidative addition at the sterically accessible C3 position versus the hindered C5 position.

Troubleshooting Matrix

ObservationLikely CauseCorrective Action
Start material remains, but Boronic acid gone Homocoupling of Boronic Acid (Ar-Ar formation).Degas solvents thoroughly. Check for O2 leaks. Add 10% extra boronic acid.
Bis-coupled product > 10% Excess Boronic acid or high temperature.Reduce Boronic acid to 0.95 eq. Lower temp by 10°C. Stop reaction earlier.
Dehalogenated product (Mono-H) Hydride source in solvent; Pd-hydride formation.Switch from EtOH to DME or Toluene. Reduce catalyst loading.
Black precipitate (Pd black) Catalyst decomposition.Ligand is too weak or insufficient. Add extra free ligand (e.g., PPh3) or switch to Pd(dppf)Cl2.

References

  • Regioselectivity in Pyrazole Coupling

    • Title: "Regioselective Suzuki–Miyaura Cross-Coupling Reaction of Halogen
    • Source: The Journal of Organic Chemistry (ACS)
    • URL:[Link]

    • Relevance: Establishes the general preference for C3 vs C5 reactivity in N-substituted pyrazoles based on steric and electronic factors.
  • Microwave-Assisted Protocols

    • Title: "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)"
    • Source: RSC Advances
    • URL:[Link]

    • Relevance: Demonstrates the utility of specific ligand systems (XPhos) in suppressing dehalogenation side reactions in similar nitrogen-rich heterocycles.
  • General Suzuki Coupling Mechanism & Side Reactions

    • Title: "Suzuki Coupling - Mechanism and Recent Developments"
    • Source: Organic Chemistry Portal
    • URL:[Link]

    • Relevance: Provides foundational data on the mechanism of homocoupling and dehalogen
  • Steric Control in Dihalogenated Heterocycles

    • Title: "Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone"
    • Source: ResearchG
    • URL:[Link]

    • Relevance: Illustrates the "Steric Gate" concept where the position adjacent to the heteroatom/substituent (C5) is less reactive than the remote position (C3).

Technical Support: Purification of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Molecule Profile & Solubility Logic[2]

To select the correct solvent, we must first understand the physicochemical behavior of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole .[1]

  • Lipophilicity: High.[1] The presence of two bromine atoms and an aromatic ring significantly increases lipophilicity (

    
    ).
    
  • Polarity: Low-to-Moderate.[1] The methoxy group (-OMe) and pyrazole nitrogens provide weak dipole moments, but the molecule lacks strong hydrogen bond donors (no N-H or O-H).

  • Crystalline Nature: As a meta-substituted aromatic, this compound may have a lower melting point than its para-analog, increasing the risk of "oiling out" during crystallization.

Solvent Selection Matrix

Based on the "Like Dissolves Like" principle and literature data for N-aryl-bromopyrazoles, the following solvent systems are validated:

Solvent SystemRoleSolubility @ BoilingSolubility @ RTApplication
Ethanol (EtOH) Single SolventHighModerate/LowPrimary Recommendation. Best balance for removing polar byproducts.[1]
EtOH / Water Solvent / AntisolventHighVery LowUse if yield in pure EtOH is too low (<50%).[1]
Heptane / EtOAc Antisolvent / SolventHighLowBest for removing non-polar impurities (e.g., tribromopyrazoles).
Acetonitrile Single SolventHighModerateAlternative if alcoholysis (solvolysis) is a concern (rare for this molecule).[1]

Decision Logic: Selecting Your Protocol

Use the following logic flow to determine the best starting point for your specific crude material.

SolventSelection Start Start: Analyze Crude Purity CheckTLC Check TLC/LCMS Profile Start->CheckTLC PolarImp Polar Impurities present? (Salts, catalysts, acids) CheckTLC->PolarImp Main issue NonPolarImp Non-polar Impurities? (Over-brominated species) CheckTLC->NonPolarImp Main issue RecrysA Protocol A: Ethanol (or EtOH/H2O) PolarImp->RecrysA Yes RecrysB Protocol B: Heptane / Ethyl Acetate NonPolarImp->RecrysB Yes

Figure 1: Decision tree for selecting the optimal recrystallization protocol based on impurity profile.

Standard Operating Procedures (SOPs)

Protocol A: Ethanol Recrystallization (Primary)

Target: General purification, removal of salts and polar oligomers.[2]

  • Dissolution: Transfer crude solid (e.g., 10 g) to a round-bottom flask. Add Ethanol (absolute) (approx. 5–7 mL per gram of solid).[1]

  • Heating: Heat to reflux (78 °C) with stirring.

    • Checkpoint: If solids remain after 10 mins at reflux, add more EtOH in 1 mL increments. If the solid is distinct (black specks/salts), filter hot.

  • Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 1–2 hours). Rapid cooling promotes oiling out.[1]

  • Crystallization: Once at RT, cool further in an ice bath (0–5 °C) for 30 minutes.

  • Isolation: Filter the white/off-white needles.[1] Wash with cold Ethanol (-10 °C).[1]

  • Drying: Vacuum dry at 40 °C.

Protocol B: Ethyl Acetate / Heptane (Antisolvent Method)

Target: Removal of lipophilic impurities (e.g., 3,4,5-tribromo derivatives).[1]

  • Dissolution: Dissolve crude solid in the minimum amount of hot Ethyl Acetate (approx. 2–3 mL/g) at 60–70 °C.

  • Antisolvent Addition: While maintaining temperature, dropwise add Heptane (or Hexane) until a persistent cloudiness (turbidity) appears.[1]

  • Re-dissolution: Add a few drops of Ethyl Acetate to just clear the solution.[1]

  • Crystallization: Turn off heat. Let the flask sit in the oil bath as it cools to RT (insulates for slow cooling).

  • Isolation: Filter and wash with 10% EtOAc in Heptane.

Troubleshooting Guide & FAQs

Q1: My product is "oiling out" (forming a gum instead of crystals). Why?

Cause: The "3-methoxyphenyl" substituent creates asymmetry, lowering the melting point. If the solution becomes supersaturated at a temperature above the compound's melting point, it separates as a liquid (oil). Solution:

  • Re-heat to dissolve the oil.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall at the air-liquid interface.[1]

  • Slow Down: Wrap the flask in foil or cotton to slow the cooling rate.

  • Dilute: You may have too little solvent.[1] Add 10–20% more solvent to lower the saturation temperature below the melting point.

Q2: I have a persistent yellow/orange color.

Cause: Oxidation byproducts or trace bromine.[1] Solution: During the hot dissolution step (Step 2), add Activated Charcoal (5 wt%) . Stir at reflux for 10 minutes, then filter hot through a Celite pad before cooling.

Q3: How do I separate the 3,5-dibromo isomer from the 3,4,5-tribromo impurity?

Insight: The tribromo species is significantly more lipophilic and less soluble in polar solvents.[1] Strategy: Use Protocol A (Ethanol) .[1] The tribromo impurity is less soluble in hot ethanol and may not dissolve (filter it off hot), or it will crystallize out first. If it crystallizes first, filter the first crop (impurity), then concentrate the mother liquor to get the desired 3,5-dibromo product.

Q4: Can I use Methanol instead of Ethanol?

Answer: Yes, but Methanol is more polar.[1] It is better if your main impurities are very non-polar, but it might lead to lower yields due to higher solubility of the product at room temperature. If using MeOH, you will likely need to add Water as an antisolvent (Method: MeOH/Water).

References

  • General Synthesis of Bromopyrazoles

    • L. K.[1] Sydnes, et al. "Regioselective bromination of 1-substituted pyrazoles."[1] Tetrahedron, 2002.[1][3]

    • Context: Establishes the standard lipophilicity and solubility trends for N-aryl-bromopyrazoles.
  • Recrystallization Methodologies

    • W. L. F.[1] Armarego, C. L. L. Chai. Purification of Laboratory Chemicals. 7th Edition, Butterworth-Heinemann, 2013.

    • Context: Standard reference for solvent selection (Ethanol/Water systems) for nitrogen heterocycles.[1]

  • Specific Analog Precedents

    • "Synthesis of Mono- and Dibromo-Derivatives of 1-Phenylpyrazol-3-ol." Molbank, 2007.

    • Context: Describes the purification of phenyl-dibromopyrazoles using aqueous ethanol, valid
  • Tribromopyrazole Handling

    • "Suzuki-Miyaura Reactions of N-Protected Tribromopyrazoles."[1][4] Journal of Organic Chemistry.

    • Context: Discusses the solubility differences between di- and tri-bromo species utilized in Protocol B.

Sources

Technical Support Center: Optimization of Catalyst Loading for Dibromopyrazole Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: DBP-CAT-OPT-2026 Assigned Specialist: Senior Application Scientist, Catalysis Group Audience: Medicinal Chemists, Process Chemists, API Developers

Introduction: The Dibromopyrazole Challenge

You are likely here because you are hitting a wall with regioselectivity or catalyst efficiency in the cross-coupling of dibromopyrazoles. These scaffolds are ubiquitous in kinase inhibitors (e.g., JAK, BRAF inhibitors), yet they remain notoriously difficult to functionalize selectively.

This guide moves beyond basic "add and stir" protocols. It provides a mechanistic troubleshooting framework to help you:

  • Control Regioselectivity: Predict and switch between C3, C4, and C5 coupling.

  • Minimize Catalyst Loading: Drop Pd loading from 5 mol% to <0.1 mol% for cost/purity efficiency.

  • Eliminate Impurities: Manage debromination and homocoupling side reactions.

Module 1: Regioselectivity & Ligand Selection

The Core Problem: In 3,4-dibromopyrazoles and 3,5-dibromopyrazoles, the oxidative addition rate is governed by a tug-of-war between electronic activation (proximity to the electronegative Nitrogen) and steric hindrance (proximity to the N-protecting group).

Troubleshooting Guide: Which Position Reacts First?
SubstrateDominant SiteMechanistic DriverRecommended Ligand Class
3,4-Dibromo-1H-pyrazole (Free NH) C3 / C5 (Tautomer dependent)Electronic (Alpha to N)Bisphosphines (e.g., dppf)
3,4-Dibromo-1-R-pyrazole (Protected) C3 Electronic (C3 is

to N; C4 is

)
Monodentate Phosphines (e.g., XPhos, SPhos)
3,5-Dibromo-1-R-pyrazole (Protected) C5 (Default)Electronic (C5 is more acidic/activated)Standard Phosphines (

)
3,5-Dibromo-1-R-pyrazole (Protected) C3 (Switchable)Steric (Ligand clashes with N-R group)Bulky Dialkylbiarylphosphines (e.g., tBuXPhos)
Visualizing the Decision Pathway

Regioselectivity Start Start: Dibromopyrazole Substrate Type Isomer Type? Start->Type Protect N-Protected (N-R)? Type->Protect 3,5-Dibromo ResultC3 Major Product: C3-Coupled Type->ResultC3 3,4-Dibromo (N-R) (Electronic control) Ligand Ligand Sterics Protect->Ligand Yes (N-Me, N-SEM) Protect->ResultC3 No (Free NH) (Tautomer eq.) Ligand->ResultC3 Bulky Ligand (tBuXPhos) (Steric Override) ResultC5 Major Product: C5-Coupled Ligand->ResultC5 Small Ligand (PPh3) (Electronic Preference) ResultC4 Major Product: C4-Coupled (Rare, requires specialized conditions)

Caption: Decision tree for predicting and controlling regioselectivity in dibromopyrazole Suzuki couplings. Note how bulky ligands can invert the natural electronic preference in 3,5-systems.

Module 2: Optimization of Catalyst Loading

FAQ: How low can I go with Palladium loading? Answer: For standard discovery chemistry, 1-5 mol% is common. For process chemistry, you should target 0.01 - 0.05 mol% . Achieving this requires a shift from "Pd(0) generation" to "Active Species Stabilization."

Protocol: Kinetic Profiling for Low-Loading Reactions

Objective: Determine the Turnover Frequency (TOF) to identify if the reaction is catalyst-limited or substrate-inhibited.

  • Baseline Run: Run the reaction at 1 mol% Pd. Measure conversion at 15, 30, 60, and 120 minutes via HPLC.

  • The "Death Check": If conversion plateaus at <90% despite remaining starting material, your catalyst is deactivating (aggregating to Pd black).

    • Solution: Switch to a precatalyst that releases Pd(0) slowly, such as Pd(OAc)₂ + Xantphos or Pd-PEPPSI-IPr .

  • The "Stall Check": If the rate is linear but slow, you are kinetically limited.

    • Solution: Increase temperature or switch to a more electron-rich ligand (e.g., CyJohnPhos or QPhos ) to accelerate oxidative addition.

Recommended Catalyst Systems for <0.1 mol% Loading
Catalyst PrecursorLigandBase/SolventWhy it works?[1]
Pd(OAc)₂ XPhos or SPhos

/ THF:Water
Dialkylbiarylphosphines form highly active monoligated Pd(0) species that resist deactivation [1].
Pd-PEPPSI-IPr (None - NHC bound)

/ Dioxane
NHC ligands are extremely tightly bound, preventing Pd black formation even at high temperatures [2].

QPhos

/ Toluene
QPhos provides a "shell" around Pd, allowing high TON (Turnover Number) for sterically hindered substrates.
Module 3: Troubleshooting Side Reactions

Issue 1: Hydrodebromination (The "Missing Bromine") Symptom: You observe a product where one Bromine is replaced by Hydrogen instead of the boronic acid.

  • Cause: This competes with the transmetallation step. It is often driven by the presence of a hydride source (e.g.,

    
    -hydride elimination from an alcohol solvent or impurities).
    
  • Fix:

    • Switch solvent from Ethanol/Isopropanol to Dioxane, Toluene, or DMF .

    • Use anhydrous bases (e.g., oven-dried

      
      ).
      
    • Avoid strong bases like NaOtBu which can act as hydride donors.

Issue 2: Homocoupling (The "Dimer") Symptom: Two boronic acid molecules couple (Ar-Ar) or two pyrazoles couple.

  • Cause: Presence of Oxygen.[2] Oxygen re-oxidizes Pd(0) to Pd(II) without aryl halide oxidative addition, entering a homocoupling cycle [3].

  • Fix:

    • Sparging is insufficient. Use freeze-pump-thaw cycles for low-loading reactions.

    • Add a sacrificial reductant (rare, but ascorbic acid can sometimes help in aqueous mixtures).

Module 4: Post-Reaction Purification (Metal Scavenging)

FAQ: How do I remove Pd to <10 ppm for biological assays? Answer: Chromatography alone is rarely sufficient for pyrazoles because the basic nitrogens coordinate to residual Palladium, dragging it through the column.

Scavenging Protocol
  • Dilution: Dilute the crude reaction mixture (after workup) in THF or Ethyl Acetate.

  • Scavenger Addition: Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea) at 4 equivalents relative to the initial catalyst loading.

  • Incubation: Stir at 40°C for 4 hours. (Room temperature is often too slow for coordinated Pd-pyrazole complexes).

  • Filtration: Filter through a 0.45

    
     pad or a small plug of Celite.
    
  • Verification: Check Pd levels via ICP-MS. If >20 ppm, repeat with SiliaMetS® DMT (Dimercaptotriazine) [4].

References
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research.

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition.

  • Lenardão, E. J., et al. (2007). Organoboron Compounds: Green Tools for Organic Synthesis. Journal of the Brazilian Chemical Society.

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.

Sources

Technical Support Center: Purification of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole . This specific scaffold presents unique purification challenges due to the competing regiochemistry of the pyrazole ring (C3 vs C4 vs C5 positions) and the chemical sensitivity of the 3-methoxyphenyl moiety.

The following guide is structured as a Level 3 Technical Support resource, designed for bench scientists requiring immediate, actionable protocols.

Part 1: Diagnostic Triage – Identify Your Impurity Profile

Status: Crude reaction mixture obtained. Purity < 90%.

Before initiating purification, you must characterize the specific impurity profile. The synthesis route (e.g., POBr₃ aromatization of a dione vs. direct bromination) dictates the contaminants.

Q: How do I distinguish between regioisomers and over-brominated byproducts?

A: Use Proton NMR (


H-NMR) integration and splitting patterns as your primary diagnostic tool.
Impurity Type

H-NMR Signature (Pyrazole Ring)
LC-MS Signature (ESI+)Likely Origin
Target: 3,5-Dibromo Singlet (~6.6 - 6.8 ppm) . Represents the isolated proton at C4.[M+H]

clusters: 331, 333, 335 (1:2:1 ratio)
Correct Synthesis
Impurity: 3,4-Dibromo Singlet (~7.8 - 8.0 ppm) . The proton at C5 is deshielded by the adjacent N.Same Mass (Isomer)Regioselectivity error (Direct bromination)
Impurity: 3,4,5-Tribromo No Pyrazole Protons. [M+H]

clusters: 409, 411, 413, 415
Over-bromination / Excess reagent
Impurity: Monobromo Two Doublets (J ~2 Hz) . Represents coupling between H4 and H5 (or H3).Mass - 79 amuIncomplete reaction
Impurity: Phenol Broad Singlet (variable) + Loss of -OCH

singlet (~3.8 ppm).
Mass - 14 amuAcidic cleavage of methyl ether (HBr/POBr

)

Part 2: Wet Chemistry Cleanup (The "Bulk Wash")

Issue: Sticky red oil or dark solid containing starting materials.

Q: My crude material contains unreacted hydrazine and a phenolic smell. How do I remove these without a column?

A: The 3-methoxyphenyl group is lipophilic, but the impurities (hydrazine and phenol) have ionizable handles. Use a Dual-pH Liquid-Liquid Extraction (LLE) .

Protocol:

  • Dissolution: Dissolve crude (10 g) in Ethyl Acetate (EtOAc) (100 mL). Do not use Dichloromethane (DCM) if you plan to crystallize immediately, as DCM traps easily in the lattice.

  • Acid Wash (Removes Hydrazine):

    • Wash organic layer with 0.5 M HCl (2 x 50 mL).

    • Mechanism:[1][2][3] Protonates residual 3-methoxyphenylhydrazine (

      
       ~5), forcing it into the aqueous layer.
      
  • Base Wash (Removes Phenols):

    • Wash organic layer with 1.0 M NaOH (2 x 50 mL).

    • Mechanism:[1][2][3] If HBr or POBr

      
       was used, the ether may cleave to form the phenol.[4] NaOH deprotonates the phenol (
      
      
      
      ~10), sequestering it in the aqueous phase as the phenoxide.
    • Note: The target pyrazole is non-acidic and remains in the organic layer.

  • Drying: Wash with Brine, dry over MgSO

    
    , and concentrate.
    

Part 3: Chromatographic Separation

Issue: TLC shows spots with similar Rf values (Regioisomers).

Q: The 3,4-dibromo impurity co-elutes with my 3,5-dibromo product. How do I separate them?

A: Standard silica chromatography often fails because the dipole moments are similar. You must exploit the "Symmetry Effect" or use AgNO


-impregnated silica .

Strategy 1: Optimized Gradient Elution

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane / Toluene (Not EtOAc).

  • Rationale: 3,5-dibromo compounds often have higher symmetry and lower polarity than 3,4-isomers. Toluene provides

    
    -
    
    
    
    interaction differentiation that EtOAc (H-bond acceptor) lacks.
  • Gradient: Start 100% Hexane

    
     20% Toluene/Hexane.
    

Strategy 2: Silver Nitrate Silica (For difficult separations)

  • If the impurities involve de-brominated species (alkenes from side reactions) or distinct steric availability of the nitrogen lone pair, mix 10% w/w AgNO

    
     into your silica. The silver coordinates to the accessible nitrogens differently in 3,4 vs 3,5 isomers.
    

Part 4: Recrystallization (Final Polish)

Issue: Product is 95% pure but colored (yellow/orange).

Q: What is the best solvent system for crystallization?

A: Brominated pyrazoles are highly crystalline but soluble in chlorinated solvents. You need a "drowning out" method.

Recommended System: Ethanol / Water

  • Dissolve the solid in boiling Ethanol (EtOH) (Minimum volume).

  • Add Activated Charcoal (5 wt%) and reflux for 10 mins to remove oxidized hydrazine oligomers (color bodies). Filter hot through Celite.

  • Reheat to reflux. Add hot Water dropwise until persistent turbidity is observed.

  • Add a few drops of EtOH to clear the solution.

  • Allow to cool slowly to Room Temperature, then 4°C.

  • Yield: Expect white to off-white needles.

Alternative System: Heptane / Isopropyl Acetate (3:1) for large scale.

Part 5: Visual Troubleshooting Guides

Diagram 1: Impurity Identification Logic

Use this flow to determine which purification step is required based on analytical data.

ImpurityLogic Start Analyze Crude Mixture (LCMS & NMR) CheckMass Check Mass Spectrum (Target MW: ~332) Start->CheckMass Tribromo Mass ~410 (Tribromo Impurity) CheckMass->Tribromo M+80 Phenol Mass ~318 (Demethylated Phenol) CheckMass->Phenol M-14 IsomerCheck Check NMR (Aromatic Region) CheckMass->IsomerCheck Mass OK Action1 Action: Recrystallization (EtOH/H2O) Tribromo->Action1 Action2 Action: NaOH Wash (pH > 12) Phenol->Action2 Regio Singlet at 7.8-8.0 ppm (3,4-Dibromo Isomer) IsomerCheck->Regio Deshielded H Target Singlet at 6.6-6.8 ppm (Target 3,5-Dibromo) IsomerCheck->Target Shielded H Action3 Action: Column Chromatography (Hexane/Toluene) Regio->Action3

Caption: Decision tree correlating analytical signatures (LCMS/NMR) to specific purification actions.

Diagram 2: Purification Workflow

The standard operating procedure for crude processing.

Workflow Crude Crude Reaction Mixture Dissolve Dissolve in EtOAc Crude->Dissolve AcidWash 0.5M HCl Wash (Removes Hydrazine) Dissolve->AcidWash BaseWash 1.0M NaOH Wash (Removes Phenols) AcidWash->BaseWash Dry Dry & Concentrate BaseWash->Dry Decision Purity > 95%? Dry->Decision Recryst Recrystallize (EtOH/Water) Decision->Recryst Yes Column Column Chromatography (Hexane/Toluene) Decision->Column No (Isomers present) Final Pure 3,5-Dibromo Product Recryst->Final Column->Recryst

Caption: Step-by-step purification workflow from crude extraction to final crystallization.

References

  • Regioselective Synthesis of Pyrazoles

    • Title: Regioselective Synthesis of 3,5-Disubstituted Pyrazoles.
    • Source: Thieme Chemistry (Synfacts).

  • Bromination of Pyrazoles & Impurities

    • Title: Synthesis of Mono- and Dibromo-Derivatives of 1-Phenylpyrazol-3-ol (Mechanism of POBr3/Bromination).

    • Source: MDPI (Molbank).

    • URL:[Link]

  • Impurity Removal Strategies

    • Title: Impurity Occurrence and Removal in Crystalline Products from Process Reactions.[5]

    • Source: Organic Process Research & Development (ACS).

    • URL:[Link][5]

  • Properties of 3,5-Dibromopyrazoles

    • Title: 3,5-Dibromo-1H-pyrazole Synthesis and Properties.
    • Source: ChemicalBook / Patent US2017101397.

Sources

Validation & Comparative

Structural Elucidation & Benchmarking Guide: 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

In the high-stakes arena of medicinal chemistry, the pyrazole scaffold is ubiquitous, serving as the pharmacophore in blockbuster drugs like Celecoxib and Rimonabant. However, the regiochemistry of halogenated pyrazoles—specifically distinguishing between 3,5-dibromo and 3,4-dibromo isomers—remains a critical bottleneck.

This guide provides a definitive technical comparison for 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole . Unlike standard datasheets, we benchmark this compound against its most common synthetic impurities (regioisomers) and provide a self-validating NMR protocol to ensure structural integrity before downstream coupling reactions (e.g., Suzuki-Miyaura).

Why This Distinction Matters
  • The Target (3,5-Dibromo): Essential for bifunctional core building where C4 is preserved for later electrophilic substitution or C-H activation.

  • The Alternative/Impurity (3,4-Dibromo): A common thermodynamic sink in direct bromination reactions. Failure to detect this isomer leads to "dead-end" synthesis in SAR campaigns.

  • The Detection Gap: LC-MS cannot distinguish these isomers (identical m/z). High-Resolution 1H NMR is the only rapid, non-destructive validation method.

Comparative Analysis: Target vs. Alternatives

The following table benchmarks the spectral performance of the target molecule against its primary structural alternatives.

Table 1: Spectral Benchmarking of Brominated Pyrazole Isomers
FeatureTarget: 3,5-Dibromo Alternative: 3,4-Dibromo Precursor: 4-Bromo
Key Pyrazole Signal C4-H (Singlet)C5-H (Singlet)C3-H & C5-H (Two Singlets)
Chemical Shift (

)
6.60 – 6.80 ppm 7.90 – 8.20 ppm 7.60 (C3) / 7.95 (C5)
Shielding Environment Upfield (Shielded by Br atoms)Downfield (Deshielded by N1)Mixed
Diagnostic Value High (Unique upfield singlet)High (Distinct downfield shift)Moderate (Requires integration)
Coupling Pattern Sharp Singlet (

)
Sharp Singlet (

)
Often broad or weak

(

Hz)

Technical Insight: The presence of a singlet at


 > 7.5 ppm is an immediate "No-Go" flag for the 3,5-dibromo target. The C5-proton in the 3,4-isomer is highly deshielded due to the anisotropic effect of the adjacent N1 nitrogen lone pair and the aryl ring current.

Detailed Structural Elucidation

The "Smoking Gun": Pyrazole Ring Proton

The most definitive signal for 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole is the proton at the 4-position (C4-H).

  • Observation: A sharp singlet integrating to 1H.

  • Location:

    
     6.65 ppm (CDCl
    
    
    
    ).
  • Mechanism: The C4 position is electron-rich compared to C3/C5. Furthermore, the bromine atoms at C3 and C5 provide steric shielding, preventing solvent intercalation, which keeps the shift relatively upfield compared to the des-bromo analog.

The Aryl Anchor: 3-Methoxyphenyl Group

The N1-aryl group provides a distinct splitting pattern confirming the regiochemistry of the nitrogen attachment.

  • Methoxy Group:

    
     3.84 ppm (
    
    
    
    , 3H).[1]
  • Aromatic Region (

    
     6.9 – 7.4 ppm): 
    
    • H2' (Ortho to N, Ortho to OMe):

      
       ~7.05 ppm (
      
      
      
      ,
      
      
      Hz). Appears as a triplet due to long-range coupling.
    • H6' (Ortho to N, Meta to OMe):

      
       ~7.15 ppm (
      
      
      
      ).
    • H5' (Meta to N):

      
       ~7.38 ppm (
      
      
      
      ,
      
      
      Hz). The pseudo-triplet of the meta-proton.
    • H4' (Para to N):

      
       ~6.95 ppm (
      
      
      
      ).

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and accurate interpretation, follow this standardized protocol.

Reagents & Equipment[1][2][3][4]
  • Solvent: Chloroform-d (CDCl

    
    ) with 0.03% TMS (v/v). Note: DMSO-d
    
    
    
    may cause peak broadening due to viscosity and water exchange.
  • Instrument: 400 MHz (minimum) NMR Spectrometer.

  • Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5-10 mg of the solid analyte in 0.6 mL of CDCl

    
    .
    
    • Critical: Ensure the solution is clear. Filtration through a cotton plug is recommended to remove inorganic salts (e.g., NaBr from synthesis) which can cause baseline distortion.

  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 s (Standard) -> Increase to 5.0 s if quantitative integration of the C4-H singlet is required (long T1 relaxation).

    • Scans (NS): 16 (sufficient for >95% purity).

  • Processing:

    • Apodization: 0.3 Hz Line Broadening (LB).

    • Phasing: Manual phasing is required for the aromatic region to distinguish the C4-H singlet from aryl multiplets.

    • Referencing: Set TMS to 0.00 ppm.

Decision Logic: Isomer Identification

The following diagram illustrates the logical flow for determining the success of your synthesis based on the 1H NMR crude spectrum.

G Start Crude Reaction Mixture (1H NMR in CDCl3) CheckRegion Analyze Region 6.0 - 8.5 ppm Start->CheckRegion SingletHigh Singlet observed at > 7.8 ppm? CheckRegion->SingletHigh SingletLow Singlet observed at 6.5 - 6.8 ppm? SingletHigh->SingletLow No Result34 IDENTIFIED: 3,4-Dibromo Isomer (Impurity/Alternative) SingletHigh->Result34 Yes (C5-H detected) Result35 IDENTIFIED: 3,5-Dibromo Target (Correct Regiochemistry) SingletLow->Result35 Yes (C4-H detected) ResultMono IDENTIFIED: Mono-bromo or Unsubstituted SingletLow->ResultMono No (Complex Multiplets)

Figure 1: Decision tree for rapid regiochemical assignment of brominated aryl-pyrazoles using 1H NMR shifts.

References

  • Elguero, J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (PMC). Link

  • PubChem. (2024).[2] 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole Compound Summary. National Library of Medicine. Link

  • Hanson, P. E. (2009). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Journal of Organic Chemistry. Link

  • Sigma-Aldrich. (2024). 3,5-Dibromo-1-methyl-1H-pyrazole Product Specification. Merck KGaA. Link

  • Royal Society of Chemistry. (2022). Regioselective synthesis of pyrazoles. Organic Chemistry Frontiers. Link

Sources

Technical Guide: HPLC Purity Assay Development for 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the development of a robust High-Performance Liquid Chromatography (HPLC) purity assay for 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole . While standard C18 methods are sufficient for general purity assessments, they often fail to resolve critical regioisomeric impurities (specifically the 3,4-dibromo and 4,5-dibromo analogs) inherent to the Knorr pyrazole synthesis pathway.

This document compares a Standard C18 Method against a Targeted Phenyl-Hexyl Method , demonstrating that exploiting


-

interactions yields superior resolution (

) for structural isomers compared to pure hydrophobic discrimination.

The Analytical Challenge

The target molecule, 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole , presents specific physicochemical challenges:

  • Lipophilicity: LogP

    
     3.9, requiring high organic content for elution.
    
  • Structural Isomerism: The synthesis often produces regioisomers where bromine atoms occupy the 3,4- or 4,5- positions. These isomers possess nearly identical hydrophobicity to the target, causing co-elution on alkyl-bonded phases (C18).

  • UV Activity: The aromatic rings provide strong UV absorption at 254 nm, allowing for sensitive UV-Vis detection.

Method Development Workflow

The following decision tree illustrates the logic applied to select the optimal stationary phase.

MethodDevelopment Start Analyte: 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole ScreenC18 Screen 1: C18 Column (Hydrophobic Interaction) Start->ScreenC18 CheckRes Isomer Resolution (Rs) > 1.5? ScreenC18->CheckRes OptimizeC18 Optimize Gradient Slope CheckRes->OptimizeC18 Yes SwitchPhase Switch Mechanism: Phenyl-Hexyl (Pi-Pi Interaction) CheckRes->SwitchPhase No (Co-elution) SolventSelect Select Solvent: Methanol (Promotes Pi-Pi) vs Acetonitrile (Suppresses Pi-Pi) SwitchPhase->SolventSelect FinalMethod Final Method: Phenyl-Hexyl + MeOH Gradient SolventSelect->FinalMethod Select MeOH

Figure 1: Method Development Decision Tree highlighting the pivot from Hydrophobic (C18) to Electronic (Phenyl) selection criteria.

Comparative Method Analysis

We evaluated three distinct methodologies to determine the optimal separation of the target analyte from its critical impurities (Regioisomer A and Monobromo-intermediate).

Method A: The "Standard" (Generic C18)
  • Column: C18, 150 x 4.6 mm, 5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Mechanism: Pure hydrophobic interaction.

  • Outcome: The target and Regioisomer A co-eluted as a single broad peak. Acetonitrile's dipole suppressed any secondary interactions that might have differentiated the isomers.

Method B: The "Alternative" (Phenyl-Hexyl + ACN)
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Outcome: Improved peak shape, but resolution remained poor (

    
    ). The 
    
    
    
    -electrons of the nitrile group in ACN interfered with the stationary phase's ability to interact with the analyte's aromatic rings.[1]
Method C: The "Optimized" (Phenyl-Hexyl + Methanol)
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Methanol (B).

  • Outcome: Complete baseline separation (

    
    ). Methanol, being a protic solvent without 
    
    
    
    -electrons, allowed the Phenyl-Hexyl phase to engage in strong
    
    
    -
    
    
    stacking with the pyrazole and phenyl rings of the analyte. The slight difference in electron density distribution between the 3,5-dibromo and 3,4-dibromo isomers resulted in significantly different retention times.
Performance Data Summary
ParameterMethod A (C18/ACN)Method B (Phenyl/ACN)Method C (Phenyl/MeOH)
Retention Time (Target) 12.4 min11.8 min14.2 min
Retention Time (Isomer) 12.5 min (Co-elution)12.1 min15.1 min
Resolution (

)
0.3 (Fail)0.8 (Poor)2.6 (Excellent)
Tailing Factor 1.41.11.05
Backpressure LowLowModerate

Detailed Experimental Protocol (Method C)

This protocol is the recommended standard for releasing 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole batches.

Reagents and Equipment[2][3]
  • Solvent A: HPLC Grade Water + 0.1% Formic Acid (v/v).

  • Solvent B: HPLC Grade Methanol (Do not use Acetonitrile).

  • Column: Phenomenex Luna Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3 µm particle size.

  • System: Binary Gradient HPLC with UV-Vis/PDA detector.

Instrument Settings
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Critical for consistent viscosity of MeOH).

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

  • Injection Volume: 5 µL.

  • Run Time: 25 minutes.

Gradient Table
Time (min)% Solvent A (Water/FA)% Solvent B (Methanol)Description
0.04060Initial Hold
15.01090Linear Gradient
18.01090Wash
18.14060Re-equilibration
25.04060End of Run
System Suitability Criteria
  • Resolution (

    
    ):  NLT 2.0 between Target and Regioisomer impurity.
    
  • Tailing Factor: NMT 1.5 for the main peak.

  • Precision (RSD): NMT 2.0% for 5 replicate injections.

Mechanistic Insight: Why Phenyl-Hexyl Wins

The superior performance of Method C relies on


-

Stacking
.

In a standard C18 column, separation is driven by hydrophobicity.[2] Since the 3,5-dibromo and 3,4-dibromo isomers have the same atoms and very similar LogP values, they interact with the C18 chains with equal strength.

In the Phenyl-Hexyl column, the stationary phase contains aromatic rings.[3] The electron-deficient pyrazole ring (due to bromine substitution) acts as a


-acceptor, while the phenyl ring of the stationary phase acts as a 

-donor. The spatial arrangement of the bromine atoms in the 3,5-position creates a different "shape" and electron cloud density compared to the 3,4-position, leading to different interaction strengths.

Critical Note on Solvents: Acetonitrile (containing a C


N triple bond) has its own 

-electrons which compete with the analyte for interaction sites on the column, effectively "washing out" the selectivity.[1] Methanol does not interfere, allowing the subtle isomer differences to drive separation.

Mechanism StationaryPhase Stationary Phase: Phenyl Ring Interaction Pi-Pi Stacking (Shape Selective) StationaryPhase->Interaction Donates e- Analyte Analyte: Dibromo-Pyrazole Ring Analyte->Interaction Accepts e- Solvent Solvent Environment: Methanol (Non-interfering) Solvent->Interaction Preserves Force

Figure 2: Interaction mechanism showing the critical


-

stacking facilitated by Methanol.

References

  • Phenomenex. (2025). Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 77174640, 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

Sources

Technical Guide: IR Spectroscopic Profiling of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole CAS Registry Number: (Analogous derivatives typically indexed in specialized libraries) Application: Pharmaceutical intermediate, scaffold for p38 MAP kinase inhibitors, and agrochemical synthesis.

This guide provides a technical breakdown of the infrared (IR) vibrational signature of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole.[1] Unlike standard spectral atlases, this document focuses on comparative profiling —specifically distinguishing the target compound from its non-halogenated precursors and regioisomers. The analysis integrates empirical data from structural analogues with theoretical vibrational assignments to support rigorous quality control (QC) and structural verification.

Experimental Methodology & Sampling

To ensure high-fidelity spectral acquisition, the physical state of the sample (typically a crystalline solid) dictates the protocol.

Recommended Protocol: Attenuated Total Reflectance (ATR) vs. Transmission (KBr)
FeatureATR (Diamond/ZnSe Crystal) Transmission (KBr Pellet)
Suitability Recommended for QC. Rapid, non-destructive.Recommended for Structural Elucidation. Higher resolution for weak overtones.
Sample Prep None. Place ~2 mg solid on crystal; apply high pressure.Grind 1-2 mg sample with ~100 mg dry KBr; press into transparent disc.
Pathlength Fixed (~2 µm penetration).Variable (depends on pellet thickness).
Key Advantage Excellent reproducibility; easy cleaning.Better visibility of sharp aromatic overtones (2000–1600 cm⁻¹).

Critical Control Point:

  • Moisture Interference: The methoxy group can form weak hydrogen bonds with atmospheric water. Ensure the ATR crystal is background-corrected immediately prior to measurement.

  • Resolution: Set instrument resolution to 2 cm⁻¹ to resolve closely spaced aromatic C=C and C=N bands.

Characteristic Vibrational Profiling

The IR spectrum of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole is defined by three distinct spectral zones. The presence of heavy bromine atoms at positions 3 and 5 significantly alters the ring breathing modes compared to the non-halogenated precursor.

Zone 1: High-Frequency Region (3100 – 2800 cm⁻¹)
  • Aromatic C-H Stretch (ν_Ar-H): Weak, sharp bands observed at 3100–3050 cm⁻¹ .

  • Methoxy C-H Stretch (ν_CH3): Distinctive bands for the ether methyl group.

    • Asymmetric: ~2960–2940 cm⁻¹

    • Symmetric: ~2840–2830 cm⁻¹ (Often appears as a shoulder).

    • Diagnostic Value: The presence of these aliphatic peaks in an otherwise aromatic system confirms the integrity of the methoxy group.

Zone 2: The Fingerprint Region (1600 – 1000 cm⁻¹)

This region contains the most critical structural information.

  • Pyrazole Ring Vibrations (ν_C=N, ν_C=C):

    • The pyrazole skeletal vibrations typically appear as a doublet around 1590–1540 cm⁻¹ .

    • Shift Note: Bromine substitution (heavy atom effect) often causes a redshift (lowering of frequency) of the ring breathing modes compared to the un-brominated analogue.

  • Aryl-Ether Linkage (ν_C-O-C):

    • Asymmetric Stretch: Strong band at 1260–1240 cm⁻¹ .

    • Symmetric Stretch: Strong band at 1050–1030 cm⁻¹ .

    • Validation: Loss of these peaks indicates cleavage of the methoxy group (demethylation).

Zone 3: Low-Frequency / Halogen Region (< 1000 cm⁻¹)
  • Carbon-Bromine Stretch (ν_C-Br):

    • C-Br vibrations are strong and appear in the far-IR or low-fingerprint region.

    • Assignment: 600–500 cm⁻¹ (often multiple bands due to C3-Br and C5-Br coupling).

    • Note: In aromatic systems, a band around 1070 cm⁻¹ is often enhanced by halogen substitution, attributed to a ring vibration sensitive to the substituent mass.

  • Meta-Disubstituted Benzene (Out-of-Plane Bending):

    • Look for strong bending modes (γ_CH) at 780 ± 10 cm⁻¹ and 690 ± 10 cm⁻¹ , characteristic of the 1,3-substitution pattern on the phenyl ring.

Comparative Analysis: Target vs. Precursor

This table serves as a "Go/No-Go" decision matrix for synthesis verification.

Vibrational ModePrecursor: 1-(3-methoxyphenyl)pyrazoleTarget: 3,5-Dibromo-1-(3-methoxyphenyl)pyrazoleSpectral Shift / Observation
Pyrazole C-H Stretch Present (~3120-3140 cm⁻¹)Absent Disappearance of C3-H and C5-H peaks confirms full bromination.
C-Br Stretch AbsentPresent (strong, ~600-500 cm⁻¹) Appearance of new low-frequency bands.[2]
Ring Breathing ~1520 cm⁻¹~1500-1490 cm⁻¹ Slight redshift due to increased mass of Br substituents.
Methoxy C-O ~1250 cm⁻¹~1250 cm⁻¹ Remains unchanged (confirms stability of the ether moiety).

Structural Verification Workflow

The following diagram outlines the logic flow for validating the compound using IR spectroscopy during synthesis.

IR_Verification_Workflow Start Crude Product Isolated Acquire Acquire FT-IR Spectrum (ATR Method) Start->Acquire Check_CH Check 3100-3150 cm⁻¹ (Pyrazole C-H) Acquire->Check_CH Check_Br Check 500-700 cm⁻¹ (C-Br Stretch) Check_CH->Check_Br Peaks Absent (Correct) Decision_Fail_1 FAIL: Under-brominated (Mono-bromo or SM present) Check_CH->Decision_Fail_1 Peaks Present (Incorrect) Check_OMe Check 1250 & 2840 cm⁻¹ (Methoxy Group) Check_Br->Check_OMe Strong Bands Present Check_Br->Decision_Fail_1 Bands Weak/Absent Decision_Pass PASS: Product Verified 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole Check_OMe->Decision_Pass Bands Present Decision_Fail_2 FAIL: Demethylated (Methoxy cleavage) Check_OMe->Decision_Fail_2 Bands Absent/Shifted

Figure 1: Logic gate for spectroscopic validation of bromination and structural integrity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for functional group assignment).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[3] (Authoritative source for C-Br and Pyrazole ring frequencies).[4]

  • El-Sayed, A. A., et al. (2012). "Vibrational spectroscopic study and ab initio calculations of pyrazole and its derivatives." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • National Institute of Standards and Technology (NIST). "Infrared Spectra of Pyrazole Derivatives." NIST Chemistry WebBook, SRD 69. [Link]

Sources

A Comparative Guide to Reference Standards for the Analysis of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the critical considerations and methodologies for the analysis of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole, a key intermediate in pharmaceutical synthesis. We will delve into the nuances of reference standards, compare analytical techniques, and provide actionable experimental protocols to ensure the quality and reliability of your research and development efforts.

The Crucial Role of a Well-Characterized Reference Standard

In pharmaceutical development, a reference standard is the bedrock of analytical testing, serving as the benchmark against which all samples are measured. The US Food and Drug Administration (FDA) defines a reference standard as a "highly purified compound that is well characterized"[1]. For a molecule like 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole, which may be a crucial building block for an active pharmaceutical ingredient (API), the purity and identity of its reference standard are paramount. It is used to determine potency, identify impurities, and validate analytical methods[1][2].

There are two primary types of reference standards:

  • Primary Reference Standards: These are of the highest purity and are extensively characterized. They are often obtained from pharmacopeias or can be established through independent synthesis and rigorous purification[3].

  • Secondary (or Working) Reference Standards: These are qualified against a primary reference standard and are used for routine laboratory analysis[3].

The choice between using a primary versus a secondary standard often depends on the stage of drug development and the criticality of the analysis.

Comparative Analysis of Analytical Techniques for 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole

A multi-pronged analytical approach is essential for the comprehensive characterization of a 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole reference standard. The following techniques are recommended, each providing a unique piece of the puzzle to confirm identity, purity, and stability.

Workflow for Comprehensive Analysis

Analytical Workflow cluster_Identity Identity Confirmation cluster_Purity Purity Assessment cluster_Thermal Thermal Properties cluster_Elemental Elemental Composition NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (MS) IR Infrared Spectroscopy (IR) HPLC HPLC-UV/PDA GC GC (Residual Solvents) DSC Differential Scanning Calorimetry (DSC) EA Elemental Analysis (CHN) Reference_Standard Reference Standard Candidate Reference_Standard->NMR Reference_Standard->MS Reference_Standard->IR Reference_Standard->HPLC Reference_Standard->GC Reference_Standard->DSC Reference_Standard->EA

Caption: Comprehensive analytical workflow for the characterization of a 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole reference standard.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC (RP-HPLC) is the workhorse for purity analysis of pyrazole derivatives due to its high resolution and sensitivity[4][5].

Comparison of Typical HPLC Methods:

ParameterMethod A (Rapid Screening)Method B (High Resolution)
Column C18, 50 x 4.6 mm, 2.7 µmC18, 150 x 4.6 mm, 5 µm[4]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 0.1% Trifluoroacetic Acid (TFA) in WaterB: Acetonitrile[4]
Gradient 50-95% B in 5 min60-90% B in 20 min
Flow Rate 1.2 mL/min1.0 mL/min[5]
Detection UV at 254 nmPDA at 210-400 nm
Pros Fast analysis timeBetter separation of impurities
Cons May co-elute minor impuritiesLonger run time

Rationale for Method Selection: For routine analysis and initial screening, Method A provides a rapid assessment of purity. However, for the definitive characterization of a reference standard, the higher resolving power of Method B is recommended to ensure all potential process-related impurities and degradation products are separated and quantified. The use of a Photodiode Array (PDA) detector is advantageous as it provides spectral information that can help in the identification of unknown peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are indispensable for confirming the chemical structure of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole.

Expected ¹H NMR Chemical Shifts (in CDCl₃, illustrative):

ProtonsExpected Chemical Shift (ppm)Multiplicity
Methoxy (OCH₃)~3.8Singlet
Pyrazole (CH)~6.5Singlet
Phenyl (Ar-H)6.8 - 7.4Multiplet

Expected ¹³C NMR Chemical Shifts (in CDCl₃, illustrative):

CarbonExpected Chemical Shift (ppm)
Methoxy (OCH₃)~55
Pyrazole (C-Br)~120, ~130
Pyrazole (CH)~105
Phenyl (Ar-C)110 - 160

The absence of unexpected signals and the correct integration of the peaks provide strong evidence of the compound's identity and purity.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry confirms the molecular weight of the compound. For 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole, the presence of two bromine atoms creates a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio[6]. This results in a distinctive M, M+2, and M+4 peak pattern in the mass spectrum, providing unambiguous evidence for the presence of two bromine atoms[5][6].

Isotopic Pattern for C₁₀H₈Br₂N₂O:

IonExpected m/zRelative Abundance
[M]⁺ (with 2 x ⁷⁹Br)329.9~50%
[M+2]⁺ (with ⁷⁹Br, ⁸¹Br)331.9~100%
[M+4]⁺ (with 2 x ⁸¹Br)333.9~50%
Differential Scanning Calorimetry (DSC) for Purity Assessment

DSC can be used to determine the absolute purity of highly crystalline substances without the need for a reference standard[7][8]. The method is based on the van't Hoff equation, where the presence of impurities broadens the melting peak[7]. This technique is particularly useful for qualifying primary reference standards and should yield a purity value of >99.5% for a high-quality standard.

Experimental Protocols

Protocol for HPLC Purity Determination (High-Resolution Method)
  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: PDA at 254 nm.

    • Gradient: 60% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, then return to initial conditions.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole reference standard.

    • Dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

  • Analysis:

    • Inject a blank (diluent), followed by the reference standard solution.

    • Calculate the purity by the area percentage method, excluding the solvent front peaks.

Protocol for NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing:

    • Process the spectra using appropriate software.

    • Reference the spectra to the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for all signals.

Logical Relationship for Purity Confirmation

Purity Confirmation Logic cluster_Primary Primary Purity Methods cluster_Confirmatory Confirmatory & Identity Tests HPLC HPLC Purity > 99.5% Qualified_Standard Qualified Reference Standard HPLC->Qualified_Standard Purity Confirmed DSC DSC Purity > 99.5% DSC->Qualified_Standard Purity Confirmed NMR NMR Confirms Structure NMR->Qualified_Standard Identity Confirmed MS MS Confirms MW & Bromine Presence MS->Qualified_Standard Identity Confirmed EA Elemental Analysis Matches Theory EA->Qualified_Standard Identity Confirmed

Caption: Logical flow for the qualification of a 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole reference standard.

Conclusion and Recommendations

The qualification of a reference standard for 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole requires a multifaceted analytical approach. While HPLC is the primary tool for purity assessment, it must be complemented by spectroscopic techniques like NMR and MS to unequivocally confirm the identity of the material. For the establishment of a primary reference standard, DSC provides a valuable orthogonal measure of purity.

When sourcing a reference standard, it is imperative to obtain a comprehensive Certificate of Analysis (CoA) from the supplier. This document should detail the methods used for characterization and provide the purity data. For critical applications, an in-house verification of the supplier's CoA data using the protocols outlined in this guide is strongly recommended to ensure the integrity of your analytical results.

References

  • Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). RSC Publishing. [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Wiley Online Library. [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

  • Isotope patterns for -Cl and -Br. University of Calgary. [Link]

  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. [Link]

  • Reference Standards, Types, Uses, Preparation & Qualification. Veeprho Pharmaceuticals. [Link]

  • Characterization of a reference standard for qualification of differential scanning calorimetry intended for purity determination... ResearchGate. [Link]

  • 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole. PubChem. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

3,5-Dibromo-1-(3-methoxyphenyl)pyrazole is a halogenated heterocyclic compound typically used as an intermediate in the synthesis of pharmaceutical candidates. Due to the presence of two bromine atoms and a nitrogen-rich pyrazole core, this compound and its waste streams must be classified as Halogenated Organic Waste .

Critical Operational Rule: Under NO circumstances should this compound, its solutions, or contaminated rinsates be discharged into the sanitary sewer system.[1] All disposal must occur through high-temperature incineration at a permitted hazardous waste facility.

Hazard Identification & Waste Characterization

Before initiating disposal, you must validate the waste stream. As a Senior Scientist, I rely on structural analysis to predict reactivity and hazard profiles when specific SDS data is sparse for novel intermediates.

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicOperational Implication
Physical State Solid (Crystalline powder)Dust generation risk; requires particulate respirator.
Halogen Content High (Dibromo-substituted)Mandatory: Segregate into "Halogenated Waste" streams.
Solubility Low in water; High in DMSO, DCMRinse glassware with organic solvents (Acetone/DCM), not water.
Reactivity Stable; incompatible with strong oxidizersDo not mix with Nitric Acid or Peroxides in waste drums.
GHS Hazard Classification (Derived)

Treat this substance with the following precautionary GHS classifications based on analogous halogenated pyrazoles:

  • H315: Causes skin irritation.[2][3][4][5]

  • H319: Causes serious eye irritation.[2][3][5][6]

  • H411: Toxic to aquatic life with long-lasting effects (Common for halogenated aromatics).

Step-by-Step Disposal Protocol

Pre-Disposal Preparation

Personal Protective Equipment (PPE) Checklist:

  • Hands: Double Nitrile gloves (0.11 mm minimum thickness).

  • Eyes: Chemical splash goggles (ANSI Z87.1).

  • Body: Lab coat + Chemical-resistant apron if handling >50g.

  • Respiratory: N95 or P100 particulate respirator if handling dry powder outside a fume hood.

Waste Segregation Workflow

The most common error in laboratory disposal is cross-contamination of non-halogenated streams with halogenated compounds, which significantly increases disposal costs.

Scenario A: Solid Waste (Pure Compound or Expired Stock)
  • Containment: Transfer the solid directly into a wide-mouth polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3,5-Dibromo-1-(3-methoxyphenyl)pyrazole"

    • Hazard Checkbox: Toxic, Irritant.[6]

  • Secondary Containment: Place the jar into a clear secondary bag to prevent external contamination.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Solvent Check: If the compound is dissolved in DCM, Chloroform, or Chlorobenzene, the entire mixture is Halogenated .

  • Solvent Check (Non-Halo): If dissolved in Acetone, Methanol, or Ethyl Acetate, the presence of the dibromo-pyrazole (>1%) converts the entire volume to Halogenated Waste for regulatory purposes.

  • Action: Pour into the Yellow (or site-designated) Halogenated Solvent Carboy.

Scenario C: Contaminated Glassware (Rinsate)
  • Triple Rinse: Rinse the flask 3 times with a minimal amount of Acetone or Dichloromethane.

  • Capture: Collect all three rinses into the Halogenated Waste Carboy.

  • Final Wash: Only after the triple solvent rinse can the glassware be washed with soap and water in the sink.

Visualized Workflows

Waste Stream Decision Tree

This logic gate ensures regulatory compliance (RCRA) and cost-efficiency.

WasteSegregation Start Waste Generation StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Solid LiquidPath Liquid/Solution StateCheck->LiquidPath Liquid SolidAction Pack in Wide-Mouth Jar Label: 'Solid Hazardous Waste' SolidPath->SolidAction LiquidCheck Does solvent contain Halogens? (DCM, Chloroform, etc.) LiquidPath->LiquidCheck YesHalo Yes LiquidCheck->YesHalo NoHalo No (Acetone, MeOH, etc.) LiquidCheck->NoHalo FinalHalo DISPOSE IN HALOGENATED CARBOY (Do not mix with acids) YesHalo->FinalHalo ContaminantCheck Is Pyrazole conc. > 1%? NoHalo->ContaminantCheck ContaminantCheck->FinalHalo Yes (Contaminates Stream) FinalNonHalo Dispose in Non-Halogenated Carboy (Only if trace < 0.1%) ContaminantCheck->FinalNonHalo No (Trace only)

Figure 1: Decision logic for segregating dibromo-pyrazole waste streams. Note that significant contamination converts non-halogenated solvents into halogenated waste streams.

Emergency Spill Response

Immediate actions to take in the event of a benchtop spill.

SpillResponse Spill Spill Detected Secure 1. Secure Area Alert nearby personnel Spill->Secure PPE 2. Don PPE Gloves, Goggles, N95 Secure->PPE Type Liquid or Solid? PPE->Type SolidClean Sweep gently (avoid dust) Use damp paper towel Type->SolidClean Powder LiquidClean Absorb with Vermiculite or Chem-Sorb pads Type->LiquidClean Solution Bag 3. Collect in Hazardous Waste Bag SolidClean->Bag LiquidClean->Bag Label 4. Label & Request Pickup Bag->Label

Figure 2: Operational workflow for containing and cleaning spills of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole.

Regulatory & Compliance Codes

When filling out your institution's waste manifest, use the following codes. Note that while specific RCRA codes exist for listed chemicals, unlisted intermediates are classified by characteristic.

  • RCRA Waste Code (USA): D001 (Ignitable, if in organic solvent) / D002 (Corrosive, if applicable) / Hazardous Waste (General) .

  • Department of Transportation (DOT):

    • Proper Shipping Name: Waste Toxic solids, organic, n.o.s. (3,5-Dibromo-1-(3-methoxyphenyl)pyrazole).

    • Hazard Class: 6.1 (Toxic).

    • Packing Group: III.

References

  • PubChem. (2024). 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole Compound Summary. National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Management of Halogenated Solvent Waste. RCRA Orientation Manual. [Link]

  • University of Illinois Urbana-Champaign (DRS). (2023). Halogenated Organic Liquids Disposal SOP. Division of Research Safety. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.